Plantaricin A
Description
Overview of Bacteriocins and Lactic Acid Bacteria (LAB)
Bacteriocins are a diverse group of ribosomally synthesized antimicrobial peptides produced by various bacteria. mdpi.com These peptides typically exhibit a narrow to broad spectrum of inhibitory activity against other bacteria, often those closely related to the producer strain. mdpi.com Lactic Acid Bacteria (LAB), a heterogeneous group of Gram-positive bacteria, are well-known producers of bacteriocins. mdpi.comnih.gov LAB are ubiquitous in nutrient-rich environments such as fermented foods and the gastrointestinal tracts of humans and animals. jst.go.jpencyclopedia.pub The production of bacteriocins is one of the mechanisms by which LAB compete and survive in their respective ecological niches. jst.go.jp These antimicrobial peptides are generally recognized for their potential as natural preservatives in food. openmicrobiologyjournal.com
Bacteriocins are classified into several classes based on their structure, molecular weight, and mode of action. mdpi.com Class II bacteriocins, to which many plantaricins belong, are small (<10 kDa), heat-stable peptides. jst.go.jp
Historical Context and Significance of Plantaricin A Discovery
The discovery and characterization of this compound from Lactobacillus plantarum C11 marked a significant step in bacteriocin (B1578144) research. Initial studies revealed that the maximum bacteriocin activity of what was termed this compound was due to the synergistic action of two distinct peptides, designated α and β. asm.orgmicrobiologyresearch.org These peptides were successfully purified to homogeneity through a multi-step process involving ammonium (B1175870) sulphate precipitation, cation exchange, and reverse-phase chromatography. microbiologyresearch.org
A key finding was the elucidation of the genetic basis for this compound production. A 5-kb chromosomal fragment from L. plantarum C11 was cloned and sequenced, revealing a single gene, plnA, responsible for encoding a 48-amino-acid precursor peptide. asm.orgnih.gov The C-terminal 22 and 23 amino acids of this precursor correspond to the purified α and β peptides, respectively. asm.orgnih.gov This discovery provided a foundational understanding of this compound's biosynthesis and its unique two-peptide nature.
Current Research Landscape and Academic Importance of this compound
Current research on this compound is vibrant and multifaceted, exploring its dual functionality as both a bacteriocin and a signaling pheromone. nih.gov This dual role, where this compound not only exhibits antimicrobial properties but also regulates the production of other bacteriocins through a quorum-sensing mechanism, makes it a fascinating subject for studying bacterial communication and regulation. encyclopedia.pubnih.gov
The academic importance of this compound extends to its potential applications. Researchers are actively investigating its use as a natural food preservative to control the growth of spoilage and pathogenic bacteria. openmicrobiologyjournal.comresearchgate.netxiahepublishing.com Furthermore, its ability to inhibit the efflux pumps of multidrug-resistant bacteria, such as Staphylococcus aureus, has opened new avenues for research into overcoming antibiotic resistance. nih.gov The peptide's mode of action, genetic organization, and structure-function relationships continue to be areas of intense scientific inquiry. jst.go.jpacs.orgscielo.br
Table 1: Key Properties of this compound
| Property | Description |
|---|---|
| Producing Organism | Lactobacillus plantarum ontosight.ai |
| Classification | Class IIa bacteriocin ontosight.ai |
| Nature | Cationic, amphiphilic alpha-helical peptide nih.govontosight.ai |
| Function | Antimicrobial peptide and signaling pheromone nih.gov |
| Primary Target | Bacterial cell membrane ontosight.ai |
Properties
bioactivity |
Gram+ & Gram-, Cancer cells |
|---|---|
sequence |
KSSAYSLQMGATAIKQVKKLFKKWGW |
Origin of Product |
United States |
Ii. Classification and Molecular Architecture of Plantaricin a
Structural Determinants of Biological Activity
The biological functions of Plantaricin A, both as a pheromone and an antimicrobial agent, are intrinsically linked to its molecular structure.
This compound is a relatively small peptide, composed of 26 amino acids in its full form. nih.govscirp.org However, shorter, naturally occurring truncated versions with 22 and 23 residues have also been identified. nih.gov The diversity in plantaricin peptides produced by different strains of Lactobacillus plantarum is significant, arising from differences in the genetic code. jst.go.jp This diversity influences their specific characteristics, including their antimicrobial spectrum. jst.go.jp this compound is a cationic peptide, a feature that facilitates its initial electrostatic interaction with the negatively charged components of bacterial cell membranes. nih.govresearchgate.net
| Plantaricin Variant | Number of Amino Acids | Noteworthy Features |
| Full-length this compound | 26 | Functions as a peptide pheromone and has some antimicrobial activity. nih.govscirp.org |
| Truncated this compound | 22 and 23 | Also exhibit biological activity. nih.gov |
| Plantaricin C19 | 36 | Rich in hydrophobic and basic amino acids. nih.gov |
| Plantaricin ZJ5 | 22 (mature peptide) | A novel Class IId bacteriocin (B1578144). plos.org |
A defining structural characteristic of this compound is its ability to adopt an alpha-helical conformation. nih.govnih.govresearchgate.net In an aqueous environment, the peptide is largely unstructured. nih.govscirp.org However, in the presence of membrane-mimicking environments, such as trifluoroethanol or lipid micelles, it folds into a distinct alpha-helix. nih.govacs.org This induced structure is crucial for its function.
The resulting alpha-helix is strongly amphiphilic, meaning it has both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) face. nih.govnih.gov The hydrophobic side of the helix is thought to insert into the lipid bilayer of the target cell membrane, while the hydrophilic, positively charged residues remain exposed to the aqueous environment. nih.gov This interaction disrupts the membrane integrity, leading to the dissipation of the membrane potential and pH gradient, which are essential for the cell's survival. nih.gov Research has shown that this antimicrobial action is mediated through the formation of this amphiphilic alpha-helical structure and does not depend on chiral interactions, as both the natural L-enantiomer and a synthetic D-enantiomer show similar antimicrobial effects. nih.gov In contrast, its pheromone activity is highly specific and requires a chiral interaction with a receptor protein. nih.gov
Critical Functional Motifs (e.g., GxxxG/AxxxA sequences)
Within the plantaricin systems induced by the peptide pheromone this compound (PlnA), certain structural motifs are critical for the antimicrobial function of the effector bacteriocins, particularly the two-peptide bacteriocins like Plantaricin EF (PlnEF) and Plantaricin JK (PlnJK). Among the most significant of these are the GxxxG and GxxxG-like motifs. These sequences are known to facilitate the close packing and interaction of α-helices within lipid membranes, a crucial step for the bacteriocin's pore-forming activity. jst.go.jpvulcanchem.comacs.orgtandfonline.com
The GxxxG motif, where 'G' is glycine (B1666218) and 'x' can be any amino acid, provides a flat, minimally disruptive face on one side of an α-helix, allowing two helices to approach each other closely. This interaction is fundamental for the stabilization of the peptide complex in the target cell's membrane. tandfonline.com Mutagenesis studies on PlnEF have underscored the importance of these motifs. For instance, specific GxxxG motifs in both the PlnE and PlnF peptides are essential for their helix-helix interactions and, consequently, their antimicrobial potency. vulcanchem.comacs.org Research has identified that the G₅xxxG₉ motif in PlnE and the S₂₆xxxG₃₀ motif in PlnF are particularly vital for the synergistic interaction between these two peptides. vulcanchem.comacs.orgnih.gov The presence and correct positioning of these motifs enable the formation of stable, cooperative pore structures that lead to membrane permeabilization and cell death. mdpi.com
Table 1: Key GxxxG and GxxxG-like Motifs in Plantaricin EF Peptides acs.org
| Peptide | Motif Type | Sequence/Position | Role |
|---|---|---|---|
| PlnE | GxxxG | G₅xxxG₉ | Critical for helix-helix interaction with PlnF |
| GxxxG | G₂₀xxxG₂₄ | Contributes to peptide structure | |
| GxxxG-like | A₂₃xxxG₂₇ | Supports helical interaction | |
| GxxxG-like | G₂₇xxxS₃₁ | Supports helical interaction | |
| PlnF | GxxxG-like | A₁₇xxxA₂₁ | Supports helical interaction |
| GxxxG-like | S₂₆xxxG₃₀ | Critical for helix-helix interaction with PlnE | |
| GxxxG | G₃₀xxxG₃₄ | Contributes to peptide structure |
Role of Cysteine and Aromatic Residues in Structure-Activity Relationships
The biological activity of plantaricins is significantly influenced by the presence and positioning of specific amino acid residues, notably cysteine and aromatic amino acids like tyrosine (Tyr) and tryptophan (Trp). jst.go.jpnih.gov In some classes of plantaricins, such as the pediocin-like Class IIa bacteriocins, cysteine residues form intramolecular disulfide bridges. jst.go.jpfrontiersin.org These bridges are crucial for creating a stable three-dimensional structure, which is essential for the peptide's ability to recognize and bind to target cells and exert its antimicrobial effect. jst.go.jpnih.gov The loss of these cysteine residues or the disruption of the disulfide bond often leads to a significant reduction or complete loss of bacteriocin activity. jst.go.jp
Aromatic amino acids also play a pivotal role in the structure-activity relationship of plantaricins. jst.go.jpnih.gov These residues are often located at the interface between the aqueous environment and the nonpolar lipid core of the target cell membrane. Their amphiphilic nature helps to anchor the bacteriocin to the membrane surface, facilitating its insertion and subsequent pore formation. acs.orgnih.gov Substitution studies on the aromatic residues in PlnE and PlnF have been conducted to probe their function. acs.orgnih.gov For example, research suggests a preference for an aromatic residue at position 6 in PlnE, indicating its likely position near the membrane interface on the interior of the target cell. nih.gov The removal or substitution of these key aromatic residues can diminish the bacteriocin's ability to interact with and disrupt the target membrane, thereby reducing its antimicrobial efficacy. jst.go.jp
Synergistic Interactions in Two-Peptide Systems
A defining characteristic of Class IIb bacteriocins, such as Plantaricin EF and Plantaricin JK, is their reliance on the synergistic action of two distinct peptides for optimal antimicrobial activity. scielo.br These systems, whose production is triggered by the pheromone PlnA, consist of two complementary peptides (e.g., PlnE and PlnF, or PlnJ and PlnK) that individually exhibit little to no activity. mdpi.comasm.org However, when combined, their bactericidal effect is magnified significantly. scielo.brasm.org
Table 2: Examples of Synergistic Two-Peptide Plantaricin Systems
| System Name | Interacting Peptides | Primary Function |
|---|---|---|
| Plantaricin EF | PlnE and PlnF | Form cation-conducting pores in target membranes. scielo.brnih.gov |
| Plantaricin JK | PlnJ and PlnK | Form anion-conducting pores in target membranes. scielo.brnih.gov |
| Plantaricin S | Plsα and Plsβ | Require complementary action for full bacteriocin activity. scielo.brasm.org |
| Plantaricin W | Plwα and Plwβ | Two-peptide lantibiotic system with synergistic activity. nih.gov |
Iii. Biosynthesis and Genetic Regulation of Plantaricin a Production
Genomic Organization of Plantaricin Operons
The genetic determinants for plantaricin production are typically clustered together in what is known as the plantaricin (pln) locus. frontiersin.org These gene clusters are organized into several operons, which include structural genes encoding the bacteriocin (B1578144) precursors, as well as genes responsible for immunity, secretion, and regulation. jst.go.jpnih.gov In some strains, such as L. plantarum C11, the pln locus is particularly complex, spanning 18–19 kb and containing 22–25 genes arranged in five to six operons. researchgate.net
The genetic blueprints for plantaricin synthesis can be found on different cellular genetic elements. These gene clusters may be located on the bacterial chromosome, on plasmids, or even on transposons. jst.go.jp For instance, the genes for Plantaricin 423 are encoded on a plasmid, whereas those for Plantaricin ST31 are located on the chromosome. nih.govscielo.br It is not uncommon for a single strain to harbor bacteriocin-encoding genes on both its chromosome and plasmids. nih.govscielo.br The size of plasmids that carry these genetic determinants can vary considerably. nih.govscielo.br In the case of the lantibiotic Plantaricin C, its locus was identified on a large plasmid designated pLL441-1. frontiersin.orgnih.gov
The structural genes within the pln locus code for the primary amino acid sequences of the plantaricin peptides, which are synthesized as inactive precursors. Lactobacillus plantarum C11 is known to produce several such peptides, including Plantaricin A (PlnA), PlnE, PlnF, PlnJ, PlnK, and PlnN. scielo.brnih.gov The corresponding genes—plnA, plnE, plnF, plnJ, plnK, and plnN—encode these prepeptides. nih.gov
Notably, some plantaricins are two-peptide bacteriocins, meaning they require the combined action of two distinct peptides for their antimicrobial activity. nih.gov The gene pairs plnE/plnF and plnJ/plnK encode the two-peptide bacteriocins PlnEF and PlnJK, respectively. scielo.brnih.govresearchgate.net The gene plnA is unique in that it encodes the precursor to this compound, which functions not only as a bacteriocin but also as a critical signaling molecule—a peptide pheromone—in the regulatory system. nih.govfrontiersin.org
Table 1: Key Structural Genes in the Plantaricin Locus
| Gene | Encoded Peptide | Function | Operon Example |
| plnA | This compound (PlnA) | Peptide Pheromone, Bacteriocin Precursor | plnABCD |
| plnE | Plantaricin E (PlnE) | Component of two-peptide bacteriocin (PlnEF) | plnEFI |
| plnF | Plantaricin F (PlnF) | Component of two-peptide bacteriocin (PlnEF) | plnEFI |
| plnJ | Plantaricin J (PlnJ) | Component of two-peptide bacteriocin (PlnJK) | plnJKLR |
| plnK | Plantaricin K (PlnK) | Component of two-peptide bacteriocin (PlnJK) | plnJKLR |
To avoid self-destruction, bacteriocin-producing bacteria synthesize specific immunity proteins that protect them from the antimicrobial peptides they produce. jst.go.jp The genes encoding these immunity proteins are typically located within the same pln locus. jst.go.jp Several such genes have been identified, including plnI, plnL, plnM, and plnP. scielo.brnih.gov
Research has specified the roles of some of these immunity proteins. The plnI gene provides immunity against the two-peptide bacteriocin PlnEF, while the plnLR genes confer protection against PlnJK. mdpi.comencyclopedia.pubunit.no These proteins are thought to belong to the Abi family of putative membrane-bound metalloproteases and likely function by specifically degrading their corresponding bacteriocins. mdpi.comencyclopedia.pubunit.no
The plantaricin prepeptides are synthesized inside the cell and must be processed and transported across the cell membrane to become active. This function is carried out by a dedicated secretion and processing machinery, with genes also located in the pln locus. scielo.br The plnGH operon is a key component of this system. nih.govasm.org The plnG gene encodes an ATP-binding cassette (ABC) transporter, and plnH encodes an accessory protein. nih.govnih.govasm.org Together, they form a transport complex responsible for the cleavage of the leader peptide from the bacteriocin precursor and its subsequent export from the cell. asm.org This transport system is specialized for peptides that possess a characteristic double-glycine-type leader sequence. asm.org
Table 2: Genes Involved in Plantaricin Immunity, Secretion, and Processing
| Gene(s) | Function | Protein Product(s) | Description |
| plnI | Immunity | PlnI | Provides specific immunity to the PlnEF bacteriocin. mdpi.comencyclopedia.pub |
| plnLR | Immunity | PlnL, PlnR | Provide specific immunity to the PlnJK bacteriocin. mdpi.comencyclopedia.pub |
| plnG | Secretion/Processing | PlnG (ABC Transporter) | Main transporter component responsible for export. asm.org |
| plnH | Secretion/Processing | PlnH (Accessory Protein) | Assists the ABC transporter in the secretion process. asm.org |
Genes for Immunity Proteins (e.g., plnLR, plnI)
Regulatory Mechanisms of this compound Biosynthesis
The expression of the pln gene clusters is not constitutive but is instead meticulously regulated. This control is primarily achieved through a cell-density-dependent mechanism known as quorum sensing (QS), which allows the bacterial population to coordinate gene expression. frontiersin.org
The central regulatory circuit for plantaricin production is a three-component signal transduction system encoded by the plnABCD operon. frontiersin.orgasm.orgnih.gov This system integrates information about the external concentration of a signaling molecule to switch on bacteriocin production.
The components of this QS system are:
plnA : This gene encodes the precursor of the 26-residue peptide this compound (PlnA). nih.gov PlnA serves as the autoinducing peptide (AIP), or pheromone, for the system. nih.govfrontiersin.org It is initially produced at a low, basal level. encyclopedia.pub
plnB : This gene encodes PlnB, a membrane-bound histidine protein kinase (HPK). nih.govfrontiersin.org PlnB functions as the sensor that detects the extracellular concentration of the PlnA pheromone. sci-hub.ru
plnC and plnD : These genes encode two response regulators, PlnC and PlnD. nih.govfrontiersin.org
The regulatory cascade begins as the bacterial population grows and the secreted PlnA peptide accumulates in the environment. encyclopedia.pub Once PlnA reaches a critical threshold concentration, it binds to and activates the sensor kinase, PlnB. scielo.brsci-hub.ru This activation triggers a series of phosphorylation events that transmit the signal to the intracellular response regulators. mdpi.com PlnC functions as a transcriptional activator; upon activation, it binds to specific regulatory sequences in the promoter regions of all the pln operons, leading to a massive, coordinated upregulation of gene expression. mdpi.comencyclopedia.pub This results in the large-scale production and secretion of the bacteriocins, such as PlnEF and PlnJK. mdpi.comencyclopedia.pub Conversely, PlnD acts as a repressor, adding another layer of control to the system. mdpi.comencyclopedia.pub This entire regulatory operon, plnABCD, is itself induced by PlnA, creating a powerful auto-activation loop. nih.govasm.org
Quorum Sensing (QS) System: The plnABCD Operon
Autoinducing Peptide (AIP)/Pheromone: PlnA
This compound (PlnA) itself acts as the signaling molecule, or pheromone, in this regulatory cascade. nih.gov It is initially synthesized as a precursor peptide, which includes an N-terminal leader sequence. researchgate.netnih.gov This precursor is then processed and the mature PlnA peptide is secreted out of the cell. frontiersin.orgresearchgate.net As the bacterial population grows, the extracellular concentration of PlnA increases. mdpi.com Once a threshold concentration is reached, PlnA binds to a specific receptor on the cell surface, initiating a signal transduction pathway that leads to the coordinated expression of genes required for bacteriocin production. frontiersin.orgtorvergata.it This autoinduction loop ensures that the significant energy expenditure required for bacteriocin synthesis is only undertaken when the cell population is dense enough for it to be effective. mdpi.com
The gene plnA, which encodes the PlnA peptide, is located on the plnABCD operon, the same transcriptional unit that houses the genes for the other key regulatory components. nih.govresearchgate.net This co-localization highlights the integral role of PlnA as both a signaling molecule and a product of the regulatory system it governs. researchgate.net
Membrane-Located Histidine Protein Kinase (HPK): PlnB
The receptor for the extracellular PlnA pheromone is PlnB, a membrane-bound histidine protein kinase (HPK). nih.govnih.gov The plnB gene, situated within the plnABCD operon, encodes this crucial sensor protein. frontiersin.orgresearchgate.net PlnB possesses an extracellular domain that detects and binds to PlnA. frontiersin.org This binding event triggers a conformational change in PlnB, leading to the autophosphorylation of a conserved histidine residue within its cytoplasmic domain. frontiersin.orgresearchgate.net This phosphorylation event is the critical first step in relaying the external signal across the cell membrane and into the cytoplasm. frontiersin.org
Response Regulators (RR): PlnC and PlnD
Upon autophosphorylation, the phosphate (B84403) group from PlnB is transferred to two cytoplasmic response regulators (RRs), PlnC and PlnD. researchgate.netfrontiersin.org These two proteins are highly homologous, with over 75% sequence similarity, and are encoded by the plnC and plnD genes, also located on the plnABCD operon. nih.gov Both PlnC and PlnD are DNA-binding proteins that, once phosphorylated, interact with specific DNA sequences in the promoter regions of the pln operons. nih.govresearchgate.net
Interestingly, these two highly similar response regulators have opposing functions. nih.gov Phosphorylated PlnC acts as a transcriptional activator, binding to the promoter regions and enhancing the expression of the pln genes, thereby upregulating bacteriocin production. nih.govresearchgate.net In contrast, phosphorylated PlnD functions as a transcriptional repressor, binding to the same regulatory regions and downregulating bacteriocin synthesis. nih.govresearchgate.net This dual-control mechanism allows for a finely tuned regulation of plantaricin production, balancing the metabolic cost of synthesis with the competitive advantage it provides. nih.govdoi.org
| Component | Gene | Location | Function |
| Autoinducing Peptide | plnA | plnABCD operon | Extracellular pheromone that initiates the quorum-sensing cascade. nih.gov |
| Histidine Protein Kinase | plnB | plnABCD operon | Membrane-bound receptor for PlnA; autophosphorylates upon binding. frontiersin.orgnih.gov |
| Response Regulator | plnC | plnABCD operon | Transcriptional activator; phosphorylation enhances binding to pln promoters and upregulates bacteriocin production. nih.govresearchgate.net |
| Response Regulator | plnD | plnABCD operon | Transcriptional repressor; phosphorylation enhances binding to pln promoters and downregulates bacteriocin production. nih.govresearchgate.net |
Transcriptional Regulation of this compound-Induced Operons
The transcriptional activation of the pln operons is a direct consequence of the signaling cascade initiated by PlnA. The binding of phosphorylated PlnC and PlnD to conserved direct repeat sequences within the promoter regions of the pln operons is the key regulatory event. nih.gov These operons include not only the regulatory plnABCD operon itself, creating a positive feedback loop, but also the operons containing the structural genes for other plantaricins (like plnEFI and plnJKLR), immunity proteins, and the ABC transport system responsible for bacteriocin secretion (plnGHSTUV). nih.govdoi.orgasm.org
Research has shown that the different pln operons are expressed at different times and strengths following induction by PlnA. doi.org The regulatory operon, plnABCD, is strongly and rapidly auto-activated, which in turn amplifies the signal and leads to the subsequent activation of the other operons. doi.org The transport operon, for example, is also expressed early to ensure the machinery for bacteriocin secretion is in place. doi.org This differential expression allows for a temporal and quantitative control over the production of the various components needed for a successful bacteriocin response. doi.org The balance between the activator, PlnC, and the repressor, PlnD, provides a sophisticated mechanism to fine-tune the level of bacteriocin production in response to the cell's environment and population density. nih.govdoi.org
Post-Translational Modifications and Maturation Pathways
The synthesis of functional this compound and other bacteriocins involves several crucial steps that occur after the initial translation of the peptide from its mRNA template. These post-translational modifications are essential for the activity, stability, and secretion of the final bacteriocin molecules. mdpi.comjst.go.jp
Leader Peptide Cleavage (e.g., Double-Glycine-Type Leaders)
Many bacteriocins, including those in the plantaricin family, are synthesized as inactive precursor peptides that include an N-terminal "leader" sequence. mdpi.comfrontiersin.org A common feature of these leader peptides is a conserved double-glycine (GG) motif located at the cleavage site. researchgate.netfrontiersin.org This GG-type leader serves as a recognition signal for a dedicated ABC transporter system, which is also encoded within the pln gene cluster. mdpi.comfrontiersin.orgscielo.br The ABC transporter recognizes this leader sequence, cleaves it off, and simultaneously exports the now mature and active bacteriocin peptide out of the cell. mdpi.comfrontiersin.org This process ensures that the potentially harmful bacteriocin is only activated once it is outside the producer cell. neliti.com
Disulfide Bond Formation and Thioether Linkages (e.g., in Lantibiotics)
While this compound itself is a relatively simple peptide, other bacteriocins, particularly those in class IIa, often contain cysteine residues that form intramolecular disulfide bonds. frontiersin.orgscispace.com These bonds are critical for the three-dimensional structure and stability of the bacteriocin, which in turn are essential for its antimicrobial activity. scispace.comasm.org The formation of these disulfide bridges helps to create a stable and active conformation of the peptide. asm.org For instance, pediocin PA-1, a well-studied class IIa bacteriocin, contains two disulfide bonds that are crucial for its high level of activity. frontiersin.orgscispace.com
It is important to note that while disulfide bonds are common in many class II bacteriocins, other types of post-translational modifications, such as the thioether linkages that characterize lantibiotics (class I bacteriocins), are not a feature of this compound. uniprot.orgnih.gov
Environmental and Cellular Factors Influencing Production
The biosynthesis of this compound and other related plantaricins is not constitutive but is meticulously controlled by a variety of environmental cues and intricate cellular regulatory networks. nih.govresearchgate.net The production mechanism is highly sensitive to external conditions, and any deviation from the optimal parameters can lead to the inhibition or complete cessation of bacteriocin synthesis. nih.govresearchgate.net The ability of producer organisms, primarily Lactiplantibacillus plantarum, to sense and respond to their surroundings allows them to initiate plantaricin production when it is most advantageous, such as in competitive environments. frontiersin.org This regulation is largely mediated by quorum-sensing systems that integrate signals from the environment and the bacterial population density. mdpi.comresearchgate.net
A multitude of fermentation factors, including the composition of the medium, temperature, and pH, have a significant, often strain-specific, influence on the yield of plantaricin. mdpi.com Furthermore, cellular-level control is predominantly managed by a sophisticated three-component regulatory system involving an induction factor peptide (such as this compound itself), a sensor histidine kinase, and a response regulator, which together activate the gene clusters responsible for production. mdpi.comasm.org
The physical and chemical conditions of the growth environment play a pivotal role in modulating the production of this compound and associated plantaricins. Key factors include pH, temperature, nutrient availability, and the presence of other microorganisms. mdpi.commdpi.com
pH: Plantaricin production is highly dependent on the pH of the growth medium. nih.gov For instance, maximum yields of plantaricin UG1 were achieved when L. plantarum UG1 was cultured in MRS broth with an initial pH of 6.5. nih.gov Studies on other strains have shown higher bacteriocin activity at an initial pH of 6.0 compared to 5.0. mdpi.com The stability of the produced plantaricin is also pH-dependent; plantaricin UG1 is stable within a pH range of 4.5 to 7.0, while plantaricin VGW8 shows stability between pH 3 and 9. nih.gov Research on L. plantarum COY 2906 indicates that acidic conditions can lead to an increase in the copy number of plantaricin-related plasmid genes, whereas alkaline conditions tend to reduce their multiplication. researchgate.netnii.ac.jp
Temperature: Temperature is another critical factor for both cell growth and bacteriocin synthesis. mdpi.com Often, the optimal temperature for plantaricin production is lower than the optimal temperature for the growth of the producer bacterium. mdpi.com For L. plantarum UG1, maximal production was observed between 25°C and 30°C. nih.gov Similarly, for plantaricin YKX, the maximum production was achieved at an incubation temperature of 30°C. nih.gov However, the effect can be strain-dependent; for some Lp. plantarum strains, growth at 30°C and 37°C facilitated bacteriocin production, while for others, temperature was not a determining factor. mdpi.com
Medium Composition: The growth medium is one of the most significant factors influencing bacteriocin production. mdpi.com The type of carbon source available can affect synthesis rates. nih.gov Experiments have shown that using sucrose (B13894) or fructose (B13574) as a carbon source can support plantaricin C production at higher dilution rates in a chemostat compared to glucose. nih.gov
Co-culture: The presence of other bacterial species can act as a powerful environmental stimulus to induce or significantly enhance plantarcin production. frontiersin.orgmdpi.com This induction is particularly noted when L. plantarum is co-cultured with specific Gram-positive bacteria. mdpi.comnih.gov In some cases, this induction requires direct cell-to-cell contact with the inducer bacteria. mdpi.comresearchgate.net A remarkable example is the 32-fold increase in plantaricin production by L. plantarum RX-8 when co-cultured with Bacillus subtilis BS-15. frontiersin.org This suggests that L. plantarum has evolved to ramp up its competitive arsenal (B13267) when faced with other microbes. frontiersin.orgcsic.es
Table 1: Influence of Environmental Factors on Plantaricin Production
| Factor | Organism/Plantaricin | Optimal Condition/Observation | Research Finding |
|---|---|---|---|
| pH | L. plantarum UG1 | Initial pH 6.5 for maximum yield. | Production is pH-dependent. nih.gov |
| Lp. plantarum strains | Higher activity at initial pH 6.0 vs. 5.0. | Consistent findings across multiple studies. mdpi.com | |
| L. plantarum COY 2906 | Acidic conditions multiply plantaricin genes. | Alkaline conditions reduce gene multiplication. researchgate.netnii.ac.jp | |
| Temperature | L. plantarum UG1 | 25°C - 30°C for maximum production. | Optimal production temperature is often below optimal growth temperature. mdpi.comnih.gov |
| Lp. plantarum strains | 30°C and 37°C optimal for some strains. | The effect of temperature can be strain-specific. mdpi.com | |
| Co-culture | L. plantarum RX-8 | 32-fold increase with Bacillus subtilis BS-15. | A promising strategy to improve plantaricin yield. frontiersin.org |
At the cellular level, the production of this compound is governed by complex regulatory circuits, with quorum sensing being the central mechanism. This system allows bacterial cells to monitor their population density and coordinate gene expression. frontiersin.orgresearchgate.net
Quorum Sensing (QS): Plantaricin biosynthesis is regulated in a cell-density-dependent manner through a quorum-sensing system. frontiersin.orgmdpi.com This network is encoded by a specific gene cluster, often the pln locus. jst.go.jp The QS system ensures that the bacteriocins, which are metabolically costly to produce, are only synthesized when the cell population is dense enough for them to be effective. mdpi.comcsic.es
Three-Component Regulatory System: The core of the QS mechanism is a three-component regulatory system. mdpi.comasm.org This system typically consists of:
An Induction Factor (IF): A signaling peptide, or pheromone, that is secreted by the cells. asm.orgnih.gov this compound (PlnA) itself serves as this induction factor. frontiersin.orgmdpi.com It is produced at a low basal level. mdpi.com
A Histidine Kinase (HK): A membrane-bound sensor protein (e.g., PlnB). frontiersin.orgresearchgate.net When the extracellular concentration of the IF reaches a certain threshold, it binds to and activates the HK. mdpi.comasm.org
A Response Regulator (RR): A cytoplasmic protein (e.g., PlnC, PlnD) that is phosphorylated and activated by the HK. frontiersin.orgmdpi.com The activated RR then functions as a transcriptional regulator, binding to promoter regions in the pln operons to switch on the high-level expression of genes required for plantaricin synthesis and transport. mdpi.comasm.org
Autoinduction via this compound: The process is auto-catalytic. As the bacterial population grows, the concentration of the secreted this compound peptide increases. mdpi.com Once it reaches a critical threshold, it triggers its own massive production, as well as the production of other plantaricins like PlnE/F and PlnJ/K, by activating the three-component system. mdpi.com The plnABCD operon encodes the key components of this regulatory circuit, with plnA encoding the induction peptide, plnB the histidine kinase, and plnC and plnD the response regulators. frontiersin.orgresearchgate.net Interestingly, these regulators can have opposing functions; PlnC has been shown to be an activator, while PlnD can act as a repressor. mdpi.com
Acetate as a Co-trigger: Recent research has revealed that other cellular metabolites can influence the QS system. Acetate has been identified as an independent trigger that can activate the histidine kinase PlnB. researchgate.networktribe.com It appears to play a role in the stationary phase of growth, maintaining plantaricin synthesis under conditions of reduced growth, whereas the this compound peptide is the primary trigger during the logarithmic growth phase. researchgate.networktribe.com
Table 2: Key Cellular Factors in this compound Regulation
| Cellular Factor | Component Example | Function | Mechanism |
|---|---|---|---|
| Quorum Sensing | pln Locus | Regulates gene expression based on cell density. | Ensures production is coordinated and occurs at high cell densities. frontiersin.orgresearchgate.net |
| Induction Factor (IF) | This compound (PlnA) | Signaling peptide that indicates cell density. | Secreted at low levels; triggers QS at a threshold concentration. mdpi.comresearchgate.net |
| Histidine Kinase (HK) | PlnB | Membrane sensor for the induction factor. | Binds to PlnA, autophosphorylates, and activates the Response Regulator. frontiersin.orgresearchgate.net |
| Response Regulator (RR) | PlnC / PlnD | Transcriptional activators/repressors. | Activated by PlnB; binds to DNA to induce or repress plantaricin gene transcription. mdpi.com |
| Co-trigger | Acetate | Secondary activator of the QS system. | Activates PlnB during stationary phase to maintain production. researchgate.networktribe.com |
Iv. Molecular and Cellular Mechanisms of Plantaricin a Action
Primary Target: Bacterial Cell Membrane Disruption
The bacterial cell membrane is the principal site of action for Plantaricin A and other related plantaricins. jst.go.jpresearchgate.net Their cationic and amphiphilic nature facilitates interaction with the anionic components of the bacterial membrane, leading to a cascade of disruptive events. jst.go.jpresearchgate.net
This compound and other class II bacteriocins are known to cause membrane depolarization and the formation of pores in the target cell's cytoplasmic membrane. jst.go.jpnih.gov This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged phospholipids (B1166683) in the bacterial membrane. nih.govresearchgate.net
Once bound to the membrane surface, the amphiphilic helical structure of the plantaricin allows for its insertion into the lipid bilayer. jst.go.jp This insertion disrupts the membrane's integrity, leading to the formation of pores. These pores allow the efflux of essential intracellular components, such as ions (e.g., K+), ATP, and other small molecules, and the dissipation of the proton motive force (PMF), which is composed of the transmembrane potential (Δψ) and the pH gradient (ΔpH). nih.gov The loss of these crucial elements and the collapse of the electrochemical gradient ultimately lead to cell death. nih.govfrontiersin.org For instance, two-peptide plantaricins like PlnEF and PlnJK are known to form specific pores that dissipate the transmembrane potential. jst.go.jp
The "carpet mechanism" is one model proposed for pore formation by class II bacteriocins, where the peptides accumulate on the membrane surface, parallel to it, and cause disruption once a threshold concentration is reached. jst.go.jp Another model suggests a "barrel-stave" mechanism where the peptides aggregate and insert into the membrane, forming a pore lined by the hydrophilic regions of the peptides.
The following table summarizes the effects of different plantaricins on the cell membrane integrity of target bacteria.
| Plantaricin | Target Organism | Observed Effect | Reference |
| Plantaricin JY22 | Bacillus cereus | Leakage of electrolytes, Na+K+-ATP, AKP, nucleic acids, and proteins | nih.gov |
| Plantaricin MG | Salmonella typhimurium | Dissipation of transmembrane potential and pH gradient; release of K+ ions, inorganic phosphate (B84403), and ATP | nih.gov |
| Plantaricin YKX | Alicyclobacillus acidoterrestris | Increased cell membrane permeability, potassium ion leakage, and pore formation | frontiersin.org |
| Plantaricin C | Gram-positive bacteria | Dissipation of the proton motive force and interference with related processes | asm.org |
The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, typically presents a barrier to many antimicrobial peptides. frontiersin.orgnih.gov However, this compound has been shown to interact with and disrupt this protective layer. nih.gov This interaction is facilitated by both electrostatic and hydrophobic forces between the cationic plantaricin and the anionic LPS molecules. nih.gov
Studies have demonstrated that Plantaricin A1 can competitively bind to LPS, displacing the divalent cations (like Mg2+ and Ca2+) that stabilize the LPS structure. nih.gov This leads to the disruption of the LPS layer, increasing the permeability of the outer membrane. nih.gov This increased permeability can make the Gram-negative bacteria more susceptible to the plantaricin itself or to other hydrophobic antibiotics. nih.govresearchgate.net The binding of Plantaricin E/F (PlnEF) to LPS released from Aeromonas hydrophila has also been observed, indicating that this interaction is a key step in its activity against Gram-negative bacteria, especially when combined with agents like lactic acid that promote LPS release. frontiersin.orgnih.gov
The ability of plantaricins to chelate metal ions is another facet of their membrane-disrupting mechanism. uobaghdad.edu.iq By binding to and sequestering divalent cations that are essential for maintaining the integrity of the bacterial cell envelope, plantaricins can cause significant structural damage. This chelating action, coupled with their ability to interact with and disrupt the lipid layers of the cell membrane, contributes to cell membrane rupture and the inhibition of bacterial growth. uobaghdad.edu.iq For instance, the action of plantaricin against E. coli O157:H7 has been partly attributed to its chelating properties and its capacity to disrupt the lipid layer, leading to cell lysis. uobaghdad.edu.iq
Interaction with Lipopolysaccharide (LPS) in Gram-Negative Bacteria
Inhibition of Essential Cellular Processes
Beyond direct membrane damage, plantaricins can also interfere with other vital cellular functions, leading to a comprehensive antimicrobial effect.
The bacterial cell wall, particularly the peptidoglycan layer, is a crucial structure for maintaining cell shape and protecting against osmotic stress. Several studies have indicated that plantaricins can disrupt the integrity of the cell wall. jst.go.jpresearchgate.net Electron microscopy studies have shown that treatment with plantaricins can lead to visible damage to the cell wall, including the formation of blebs and ruptures on the cell surface. uobaghdad.edu.iqnih.gov
Plantaricins can also inhibit essential metabolic processes such as protein synthesis. jst.go.jpresearchgate.net The disruption of the cell membrane and the dissipation of the proton motive force can indirectly inhibit protein synthesis by depleting the cell's energy reserves. jst.go.jp Furthermore, some studies suggest a more direct interference with the protein synthesis machinery.
For example, the treatment of Bacillus cereus with Plantaricin JY22 resulted in a decrease in the content of cellular soluble proteins, as observed through SDS-PAGE analysis. nih.gov This was attributed to the damage to the cell membrane integrity, leading to the leakage of intracellular proteins. nih.gov In another study, combined treatment with Plantaricin E/F and lactic acid was shown to inhibit protein synthesis and protein folding in Aeromonas hydrophila. nih.gov The inhibition of protein synthesis in Listeria monocytogenes by Plantaricin Q7 has also been reported. mdpi.com This broad impact on protein content and synthesis highlights another critical aspect of the bactericidal action of plantaricins.
Inhibition of Nucleic Acid Synthesis and DNA/RNA Leakage
This compound, along with other class IIa bacteriocins, exerts part of its antimicrobial effect by compromising the integrity of the bacterial cell membrane, which subsequently leads to the disruption of essential cellular processes, including nucleic acid stability. A primary mechanism of action for many plantaricins is the formation of pores in the target cell's membrane. tcdb.orgnih.gov This pore formation can lead to the leakage of vital intracellular components, including genetic material such as DNA and RNA. nih.govnih.gov
Detailed studies on various plantaricins have confirmed this mechanism. For instance, treatment of susceptible bacteria with certain plantaricins leads to a detectable release of DNA and RNA from the cytoplasm into the extracellular environment. asm.org This leakage is a clear indicator of significant membrane damage. Some research further suggests that beyond leakage, plantaricins can directly or indirectly lead to the degradation of genomic DNA within the target cell. figshare.com
The combined effect of inhibiting nucleic acid synthesis and causing the leakage of existing DNA and RNA contributes significantly to the bactericidal or bacteriostatic action of these peptides. For example, the synergistic treatment of Aeromonas hydrophila with Plantaricin E/F and lactic acid was found to inhibit DNA replication and induce structural transformations in the bacterial DNA. researchgate.net Similarly, Plantaricin JY22 was shown to cause a significant increase in the extracellular concentration of nucleic acids, confirming membrane damage and leakage. nih.gov
Table 1: Effects of Various Plantaricins on Nucleic Acids
| Plantaricin Variant | Target Organism | Observed Effect | Citation |
|---|---|---|---|
| General Plantaricins | Pathogenic Bacteria | Pore formation causing leakage of DNA/RNA. | tcdb.orgnih.govnih.gov |
| Plantaricin Gt2 | E. coli | Disruption of the membrane causing leakage of DNA/RNA molecules. | asm.org |
| Plantaricin LD1 | E. coli ATCC 25922 | Degradation of genomic DNA. | figshare.com |
| Plantaricin E/F | Aeromonas hydrophila | Inhibition of DNA replication and structural transformation of DNA. | researchgate.net |
| Plantaricin JY22 | Bacillus cereus | Increased leakage of nucleic acids (measured by OD260nm). | nih.gov |
| General Plantaricins | Pathogenic Bacteria | Inhibition of nucleic acid synthesis. | mdpi.comasm.orgresearchgate.net |
Modulation of Bacterial Resistance Mechanisms
This compound has demonstrated the ability to counteract common bacterial resistance strategies, thereby restoring the efficacy of conventional antibiotics. This is primarily achieved by targeting and disrupting the physical and regulatory mechanisms that bacteria employ to survive antimicrobial agents.
A significant mechanism by which bacteria, particularly multidrug-resistant (MDR) strains of Staphylococcus aureus, evade antibiotics is through the overexpression of efflux pumps. These membrane proteins actively expel antimicrobial compounds from the cell. This compound has been identified as a potent efflux pump inhibitor (EPI). tcdb.orgasm.org
Research has specifically shown that this compound can inhibit the function of major facilitator superfamily (MFS) efflux pumps, including NorA, MepA, and LmrS in S. aureus. tcdb.orgnih.govasm.org The mechanism of inhibition involves this compound binding to these pump proteins and altering their structure, which impairs their ability to extrude antibiotics. tcdb.orgasm.org This action restores the susceptibility of resistant bacteria to antibiotics that are substrates for these pumps, such as ciprofloxacin (B1669076). tcdb.orgmdpi.com Studies have demonstrated a significant synergistic effect, where the presence of this compound reduces the inhibitory concentration of ciprofloxacin against MDR S. aureus by as much as eightfold. tcdb.orgasm.org The charge and foaming properties of the this compound peptide were identified as crucial factors in its ability to alter the structure of the NorA pump. nih.gov
Table 2: this compound Inhibition of S. aureus Efflux Pumps
| Efflux Pump | Pump Superfamily | Substrate Example | This compound Effect | Citation |
|---|---|---|---|---|
| NorA | Major Facilitator Superfamily (MFS) | Ciprofloxacin | Binds to and alters pump structure, inhibiting function. | tcdb.orgnih.govasm.org |
| MepA | Multidrug and Toxin Extrusion (MATE) | Ciprofloxacin, Ethidium Bromide | Binds to and alters pump structure, inhibiting function. | tcdb.orgasm.org |
| LmrS | Major Facilitator Superfamily (MFS) | Ciprofloxacin, Lincosamides | Binds to and alters pump structure, inhibiting function. | tcdb.orgnih.govmdpi.com |
The initial interaction between the cationic this compound peptide and the bacterial cell is governed by electrostatic forces. The peptide is attracted to the typically anionic (negatively charged) surface of the bacterial membrane. researchgate.net The magnitude of this negative surface charge, often linked to components like glycosylated membrane proteins, can influence a cell's sensitivity to this compound. asm.orgresearchgate.net Neutralizing this surface charge has been shown to dramatically reduce the peptide's permeabilizing effects. researchgate.net
In the context of resistance, bacteria can modify their membrane composition to reduce their net negative charge, thereby repelling cationic antimicrobial peptides. However, the development of resistance to plantaricin analogs has been linked to mutations in genes associated with membrane metabolism. mdpi.com This suggests that while bacteria may attempt to alter their membranes, this process is a key battleground.
Furthermore, studies on the related Plantaricin BM-1 have shown that its application alters the expression of cell membrane proteins and impacts key metabolic pathways, including peptidoglycan synthesis and energy metabolism in E. coli. plos.orgsemanticscholar.org This indicates that even if a strain is resistant, plantaricins can still induce significant stress and changes in fundamental membrane-associated metabolic activities.
Two-component regulatory systems (TCS) are crucial for bacteria to sense and respond to environmental stimuli, including the presence of antimicrobial peptides. The BasS/BasR system, for example, is known to be involved in the response to certain cationic antimicrobial peptides. Research on Plantaricin BM-1 demonstrated a direct link with this system in E. coli. tcdb.orgfrontiersin.org Deletion of the BasS/BasR TCS rendered the bacteria significantly more sensitive to the plantaricin. nih.govresearchgate.netfrontiersin.org This indicates that the BasS/BasR system actively works to reduce the peptide's effectiveness, likely by positively regulating modifications to the cell membrane structure and function. researchgate.netfrontiersin.org
Intriguingly, the genetic blueprint for this compound itself is closely linked to a TCS. The gene encoding this compound (plnA) is located on the same transcription unit (operon) as genes (plnB, plnC, plnD) that encode a regulatory system highly similar to the accessory gene regulatory (agr) system in Staphylococcus aureus. nih.govasm.orgnih.gov This agr-like system includes a histidine protein kinase sensor and response regulators. nih.govasm.org This genetic arrangement strongly suggests that the production of this compound is part of a sophisticated quorum-sensing and signal transduction pathway, linking its role as an antimicrobial agent to the bacterium's own regulatory network. nih.gov
V. Antimicrobial Spectrum and Efficacy Studies of Plantaricin a
Activity Against Gram-Positive Pathogens and Spoilage Microorganisms
Plantaricin A, often in combination with other plantaricins like PlnEF and PlnJK, demonstrates significant inhibitory action against a variety of Gram-positive bacteria. jst.go.jptandfonline.comnih.gov These bacteria are frequent culprits in food spoilage and pathogenic infections. semanticscholar.org The primary mechanism of action involves the disruption of the bacterial cell membrane's integrity. jst.go.jp
Staphylococcus spp. (S. aureus, S. epidermidis)
This compound has been shown to be effective against Staphylococcus species, which are notable opportunistic pathogens responsible for a range of infections. nih.gov Studies have investigated its activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). google.com
Research has demonstrated that combinations of plantaricins, including this compound, can effectively inhibit the growth and survival of these bacteria. nih.govgoogle.com For instance, the combination of this compound with Plantaricin EF and Plantaricin JK leads to rapid lysis of S. epidermidis cells. tandfonline.comnih.gov This lytic activity is attributed to the disruption of the bacterial cell membrane. nih.gov Furthermore, sub-inhibitory concentrations of these plantaricins have been found to enhance the efficacy of conventional antibiotics, suggesting a synergistic relationship. nih.govdiva-portal.org
**Table 1: Antimicrobial Activity of Plantaricin Combinations against *Staphylococcus epidermidis***
| Plantaricin Combination | Minimum Inhibitory Concentration (MIC) (µM) | Minimum Bactericidal Concentration (MBC) (µM) | Reference |
|---|---|---|---|
| PlnA | >50 | >50 | nih.gov |
| PlnEF | 1.56 | 3.12 | nih.gov |
| PlnJK | 1.56 | 3.12 | nih.gov |
| PlnA + PlnEF | 0.78 | 1.56 | nih.gov |
| PlnA + PlnJK | 0.78 | 1.56 | nih.gov |
Listeria monocytogenes
Listeria monocytogenes is a significant foodborne pathogen that can cause severe illness. nih.gov this compound, particularly as part of the broader plantaricin system, has shown potent antilisterial activity. jst.go.jpnih.gov Different plantaricin variants, such as plantaricin UG1 and plantaricin 35d, have been documented to inhibit the growth of L. monocytogenes in various food models, including dairy products and smoked salmon. nih.govresearchgate.net
The mechanism of action against L. monocytogenes involves pore formation in the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. cabidigitallibrary.orgacs.org Some studies have highlighted that the bactericidal effect is dose-dependent and can be observed even at refrigeration temperatures. jst.go.jpnih.gov
Bacillus cereus and Clostridium botulinum
Bacillus cereus and Clostridium botulinum are spore-forming bacteria that pose significant challenges to food safety. semanticscholar.orgfrontiersin.org Plantaricins, in general, are recognized for their inhibitory effects against these pathogens. jst.go.jpsemanticscholar.org For example, plantaricin TF711 has demonstrated activity against B. cereus and Clostridium sporogenes. nih.gov
A novel bacteriocin (B1578144), plantaricin GZ1-27, has been specifically studied for its potent inhibitory action against B. cereus. researchgate.net Its mode of action includes increasing cell membrane permeability, causing leakage of potassium ions, and disrupting the integrity of the cell membrane. researchgate.net This leads to alterations in cell morphology and the downregulation of genes related to cytotoxin production and cell division. researchgate.net
Other Lactic Acid Bacteria (LAB) and Related Species
The activity of this compound and other plantaricins is not limited to pathogens; they can also inhibit other lactic acid bacteria. nih.govoup.com This demonstrates a competitive interaction among these closely related bacterial species. For instance, plantaricin KW30 has been shown to have inhibitory activity limited to other lactobacilli. oup.com Similarly, the pheromone peptide this compound itself exhibits strain-specific antagonistic activity against various indicator strains of L. plantarum. nih.gov
Efficacy Against Gram-Negative Bacteria: Mechanisms of Overcoming Outer Membrane Barrier
While bacteriocins from lactic acid bacteria are generally more effective against Gram-positive bacteria, some plantaricins, including this compound, have shown activity against Gram-negative bacteria. nih.govtci-thaijo.org The primary challenge in targeting Gram-negative bacteria is their outer membrane, which acts as a formidable barrier. plos.org
Permeabilization of Outer Membrane in Escherichia coli and Salmonella spp.
Recent research has focused on how this compound can overcome the outer membrane of Gram-negative bacteria like Escherichia coli and Salmonaella spp. asm.orgnih.gov It has been demonstrated that this compound can increase the permeability of the bacterial outer membrane, thereby intensifying the potency of hydrophobic antibiotics. asm.orgnih.govgenscript.com
The proposed mechanism involves the binding of this compound to the lipopolysaccharide (LPS) layer of the outer membrane through both electrostatic and hydrophobic interactions. asm.orgnih.govgenscript.com This interaction interferes with the integrity of the outer membrane, making it more permeable. asm.orgnih.govgenscript.com Studies have shown that treatment with this compound leads to morphological changes in E. coli, including surface collapse. plos.orgresearchgate.net By disrupting the outer membrane, this compound can facilitate the entry of other antimicrobial compounds that would otherwise be excluded. asm.orggenscript.com
**Table 2: Effect of Plantaricin A1 on the Outer Membrane Permeability of *E. coli***
| Treatment | Concentration | Effect on Outer Membrane Permeability | Reference |
|---|---|---|---|
| Plantaricin A1 | 0-200 µg/mL | Increased permeability in a dose-dependent manner | researchgate.netnih.gov |
| Plantaricin A1 + Trypsin | 12.5 and 25 µg/mL | Reduced penetrating ability after removal of outer membrane proteins | researchgate.netnih.gov |
| Plantaricin A1 + Glycosidase | 12.5 and 25 µg/mL | Significantly reduced penetrating ability (by 95%) after removal of surface polysaccharides | researchgate.netnih.gov |
Synergistic Effects with Hydrophobic Antibiotics in Gram-Negative Bacteria
The intrinsic resistance of Gram-negative bacteria to many antibiotics is largely due to their outer membrane, an asymmetric lipid bilayer that effectively prevents the entry of hydrophobic compounds. researchgate.netnih.gov this compound (PlnA) has been identified as a molecule capable of overcoming this barrier, not primarily through its own potent bactericidal action at low concentrations, but by acting as a permeabilizing agent that enhances the efficacy of other antibiotics. researchgate.netresearchgate.net
Research has demonstrated that PlnA can bind to the lipopolysaccharide (LPS) component of the Escherichia coli outer membrane through a combination of electrostatic and hydrophobic interactions. nih.govgenscript.com This interaction disrupts the integrity of the membrane, increasing its permeability and allowing hydrophobic antibiotics, which would otherwise be ineffective, to penetrate the cell and reach their intracellular targets. nih.govasm.org
To optimize this membrane-permeabilizing capability, analogs of PlnA1 have been designed by modifying the structure, charge, and hydrophobicity. researchgate.netasm.org One such analog, designated OP4, was shown to effectively augment the permeability of the bacterial outer membrane. asm.org In studies involving E. coli, the combination of OP4 with the hydrophobic antibiotic erythromycin (B1671065) resulted in a significant increase in the antibiotic's potency. nih.govgenscript.com This synergistic approach could potentially expand the therapeutic utility of existing hydrophobic antibiotics against infections caused by Gram-negative bacteria. researchgate.netgenscript.com
Table 1: Synergistic Effect of this compound Analog (OP4) with Erythromycin against Escherichia coli
| Treatment | Minimum Inhibitory Concentration (MIC) | Outcome |
| Erythromycin alone | High | Ineffective due to outer membrane barrier. nih.gov |
| This compound analog (OP4) alone | High | Weak direct antibacterial activity at low concentrations. researchgate.net |
| Erythromycin + OP4 | Significantly Lowered | Potent antibacterial effect achieved. nih.govgenscript.com |
Antifungal and Antiviral Activities (e.g., against Flaviviruses)
The activity of plantaricins extends beyond the bacterial domain, with several studies investigating their potential against fungal and viral pathogens. However, the efficacy varies significantly between different types of plantaricins.
Antifungal Activity Studies on the broader group of plantaricins have shown varied results, with some demonstrating inhibitory effects. However, specific, detailed research focusing solely on the antifungal properties of this compound is limited in the current scientific literature.
Antiviral Activity against Flaviviruses The antiviral potential of plantaricins against enveloped viruses, particularly flaviviruses, has been a subject of recent investigation. mdpi.comnih.gov Research into this compound's direct efficacy against the Kunjin virus (KUNV), a member of the flavivirus family, found that it had limited antiviral activity in vitro, despite computational predictions suggesting potential. mdpi.com
In contrast, other two-peptide plantaricins, which are distinct from this compound, have demonstrated significant antiviral capabilities. mdpi.com Notably, Plantaricin NC8 αβ (PLNC8 αβ) has been shown to be highly effective against flaviviruses like Kunjin virus and Langat virus, as well as other enveloped viruses such as SARS-CoV-2. nih.govdiva-portal.org The mechanism for PLNC8 αβ involves the disruption of the viral lipid envelope, a process to which viruses that acquire their envelopes from the endoplasmic reticulum, like flaviviruses, are particularly susceptible. mdpi.comdiva-portal.org Truncated versions of PLNC8 αβ, specifically PLNC8 α1-15 and PLNC8 β1-20, were found to reduce KUNV viral load by over 90%, proving more potent than their full-length counterparts. mdpi.com Similarly, the complementary two-peptide plantaricins PlnEF and PlnJK exhibited significant synergistic antiviral effects. mdpi.com These findings underscore that while this compound itself may have weak antiviral properties, the broader plantaricin family contains potent candidates for antiviral development. mdpi.comdiva-portal.org
Table 2: Comparative In Vitro Antiviral Activity of Various Plantaricins against Kunjin Virus (KUNV)
| Plantaricin Peptide(s) | Concentration Tested | Viral Load Reduction vs. KUNV |
| This compound (PlnA) | 10 µM | < 30% mdpi.com |
| PlnE | 10 µM | < 30% mdpi.com |
| PlnF | 10 µM | < 30% mdpi.com |
| PlnJ | 10 µM | < 30% mdpi.com |
| PlnK | 10 µM | < 30% mdpi.com |
| PlnEF (Combined) | Not specified | Significant synergistic effect mdpi.com |
| PlnJK (Combined) | Not specified | Significant synergistic effect mdpi.com |
| PLNC8 α1-15 & PLNC8 β1-20 (Truncated) | Not specified | > 90% mdpi.com |
Factors Influencing Antimicrobial Activity (e.g., pH, Temperature, Ionic Strength)
The antimicrobial effectiveness of class II bacteriocins, including plantaricins, is not constant but is influenced by various environmental conditions such as pH, temperature, and ionic strength. asm.orgoup.com
Temperature: The production and activity of plantaricins are temperature-dependent. The production of Plantaricin UG1 by Lactobacillus plantarum UG1 was found to be optimal between 25°C and 30°C. nih.gov For class IIa bacteriocins in general, production is often highest near 20°C and can cease at temperatures above 35-37°C. asm.org The stability of the bacteriocin itself is also affected by heat. A bacteriocin from L. plantarum SC01 remained highly active after being treated at 80°C for 30 minutes but lost its antimicrobial function when subjected to 100°C. nih.govresearchgate.net Conversely, some class IIa bacteriocins display lower potency at or above 37°C. asm.org
pH: Plantaricins generally exhibit stability over a range of pH values. Plantaricin UG1 was reported to be stable within a pH range of 4.5 to 7.0. nih.gov Another study on a bacteriocin from L. plantarum SC01 found that its antimicrobial activity was not affected by pH. nih.govresearchgate.net This stability across different pH levels is a crucial characteristic for potential applications. jst.go.jp
Ionic Strength: The biosynthesis of several class IIa bacteriocins has been shown to vary with the ionic strength of the medium. asm.org The interaction of this compound with cell membranes is facilitated by the peptide's positive charge and the negative charge of the membrane, suggesting that ionic strength could modulate this initial binding step required for its activity. acs.org
Table 3: Influence of pH and Temperature on Plantaricin Activity
| Factor | Condition | Observed Effect on Plantaricin | Source |
| Temperature | 25°C - 30°C | Optimal production temperature for Plantaricin UG1. | nih.gov |
| > 35°C - 37°C | Production of some class IIa bacteriocins ceases. | asm.org | |
| 80°C (30 min) | Bacteriocin from L. plantarum SC01 remained highly active. | nih.gov | |
| 100°C | Loss of antimicrobial activity for bacteriocin from L. plantarum SC01. | nih.gov | |
| pH | 4.5 - 7.0 | Plantaricin UG1 demonstrated stability. | nih.gov |
| Varied | Activity of bacteriocin from L. plantarum SC01 was unaffected. | nih.gov |
Vi. Methodologies in Plantaricin a Research
In Vitro Antimicrobial Activity Assays
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antimicrobial efficacy of Plantaricin A and its variants is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.comcreative-diagnostics.comsysrevpharm.org The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. creative-diagnostics.com These values are crucial for assessing the potency of plantaricin-based peptides against various bacterial strains.
Standard broth microdilution methods are typically employed to determine the MIC. mdpi.com This involves preparing serial dilutions of the plantaricin peptide in a suitable growth medium, such as Mueller-Hinton broth, which is then inoculated with a standardized concentration of the target bacteria (e.g., 5 × 10^5 CFU/mL). mdpi.com The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration where no visible growth is observed. mdpi.com To determine the MBC, aliquots from the wells showing no growth are sub-cultured onto agar (B569324) plates. creative-diagnostics.comsysrevpharm.org After further incubation, the lowest concentration of the peptide that kills 99.9% of the initial bacterial population is identified as the MBC. creative-diagnostics.com
Research has demonstrated the antimicrobial activity of various plantaricin combinations. For instance, synthetic plantaricins, including combinations of spPlnA, E&F, E&J, and J&K, have shown MIC values of 1.4 μg/mL, 1.8 μg/mL, 1.6 μg/mL, and 1.6 μg/mL, respectively, against Staphylococcus aureus ATCC 12692. researchgate.net Another study reported an MIC of 34.57 µg/mL and an MBC of 138.3 µg/mL for Plantaricin LD1 against Micrococcus luteus MTCC 106, and an MIC of 69.15 µg/mL and an MBC of 276.6 µg/mL against Escherichia coli ATCC 25922. researchgate.net Plantaricin YKX showed an MIC of 8 μg/mL against Alicyclobacillus spp. frontiersin.org
Table 1: MIC and MBC Values of Plantaricin Variants Against Various Bacteria
| Plantaricin Variant | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| spPlnA, E&F | Staphylococcus aureus ATCC 12692 | 1.4 | - | researchgate.net |
| spPlnA, E&J | Staphylococcus aureus ATCC 12692 | 1.6 | - | researchgate.net |
| spPlnA, J&K | Staphylococcus aureus ATCC 12692 | 1.6 | - | researchgate.net |
| spPlnE&F | Staphylococcus aureus ATCC 12692 | 1.8 | - | researchgate.net |
| Plantaricin LD1 | Micrococcus luteus MTCC 106 | 34.57 | 138.3 | researchgate.net |
| Plantaricin LD1 | Escherichia coli ATCC 25922 | 69.15 | 276.6 | researchgate.net |
| Plantaricin YKX | Alicyclobacillus spp. | 8 | - | frontiersin.org |
| Plantaricin P1053 | E. coli ATCC25922 | 7.8 | - | researchgate.net |
| Plantaricin P1053 | S. aureus ATCC 6538 | 31 | - | researchgate.net |
| Plantaricin LFX01 | Shigella flexneri_14 | 12.65 | - | frontiersin.org |
Time-Kill Assays and Lysis Kinetics
Time-kill assays are dynamic methods used to assess the rate at which an antimicrobial agent kills a bacterial population over time. frontiersin.org These assays provide valuable information on the bactericidal or bacteriostatic nature of a compound. In a typical time-kill assay, a standardized bacterial suspension is exposed to a specific concentration of the antimicrobial agent, often a multiple of the MIC (e.g., 2 × MIC). frontiersin.org At predetermined time intervals, aliquots are withdrawn, serially diluted, and plated on agar to determine the number of viable cells (colony-forming units, CFU/mL). frontiersin.orgresearchgate.net
Studies on plantaricins have demonstrated their rapid bactericidal activity. For example, Plantaricin YKX at twice its MIC caused a significant reduction in A. acidoterrestris cells within 30 minutes, with complete inactivation within 180 minutes. frontiersin.org Similarly, Plantaricin LFX01 at 2 × MIC showed a gradual decrease in S. flexneri_14 colonies, with a significant reduction observed after 0.5 hours of treatment. frontiersin.org The bactericidal mode of action of Plantaricin SIK-83 has also been confirmed through killing kinetics studies. usda.gov Some assays have shown that certain bacteriocins can kill all target bacteria within 12 hours at their MBC. nih.gov
Lysis kinetics can be monitored spectrophotometrically by measuring the decrease in optical density (OD) of a bacterial suspension at a wavelength such as 650 nm, which indicates cell lysis. usda.gov Another method involves measuring the release of intracellular components, such as nucleic acids and proteins, by monitoring the absorbance of the supernatant at 260 nm and 280 nm, respectively. researchgate.net
Liposome (B1194612) Model Systems for Membrane Permeabilization
Liposome model systems are instrumental in studying the membrane-permeabilizing effects of antimicrobial peptides like this compound. tandfonline.comnih.gov These artificial vesicles can be designed to mimic the lipid composition of bacterial membranes. nih.gov A common technique involves encapsulating a fluorescent dye, such as calcein (B42510) or carboxyfluorescein (CF), at a self-quenching concentration within the liposomes. tandfonline.comucl.ac.be When the peptide disrupts the liposome membrane, the dye is released and diluted, leading to an increase in fluorescence that can be monitored over time. ucl.ac.be
Research has utilized liposomes composed of various phospholipids (B1166683) to investigate the interactions of plantaricins. For instance, large unilamellar vesicles (LUVs) composed of the anionic lipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) and the zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) have been used to model bacterial membranes. tandfonline.comnih.gov Studies have shown that plantaricin combinations like PlnEF and PlnJK can effectively induce lysis in these liposomes. tandfonline.comnih.gov Interestingly, this compound alone has also been shown to cause leakage of calcein from vesicles, though the extent of leakage can be influenced by the lipid composition of the vesicles. ucl.ac.be The presence of cholesterol in the liposome membrane has been shown to protect against the membrane-perturbing effects of some plantaricins, suggesting a mechanism for their selectivity towards bacterial cells. nih.gov
Structural and Biophysical Characterization Techniques
Circular Dichroism (CD) Spectroscopy for Conformation Analysis
Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the secondary structure of peptides like this compound. jascoinc.comcreative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins and peptides. jascoinc.comcreative-proteomics.combiorxiv.org The resulting CD spectrum in the far-UV region (typically 190-260 nm) provides characteristic signatures for different secondary structural elements, including α-helices, β-sheets, and random coils. biorxiv.orgresearchgate.net
CD studies have been crucial in understanding the conformational changes of this compound and related peptides upon interaction with membrane-mimicking environments. In aqueous solutions, these peptides are typically unstructured or in a random coil conformation. asm.org However, in the presence of membrane mimetics like trifluoroethanol (TFE), dodecylphosphocholine (B1670865) (DPC) micelles, or negatively charged liposomes, they adopt a more ordered, predominantly α-helical structure. asm.orgresearchgate.net For example, the α-helical content of PlnE, PlnF, PlnJ, and PlnK was shown to increase significantly in the presence of anionic dioleoylphosphoglycerol (DOPG) liposomes, while zwitterionic dioleoylglycerophosphocholine (DOPC) liposomes were less effective at inducing structure. asm.org This indicates that electrostatic interactions with negatively charged membrane surfaces play a key role in the initial binding and subsequent folding of the peptide. asm.org The helical content determined by CD spectroscopy often correlates well with results from other structural methods like NMR. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. nmims.edumdpi.com For peptide structure elucidation, a series of NMR experiments, including 2D COSY, TOCSY, and NOESY, are performed. nmims.edumdpi.com These experiments allow for the assignment of resonances to specific protons in the peptide sequence and the measurement of through-bond and through-space correlations, which provide constraints for structure calculation.
NMR studies have been successfully applied to determine the structures of several plantaricin peptides, often in the presence of membrane-mimicking environments like DPC micelles, which are necessary to induce a stable folded state. researchgate.netresearchgate.netuio.no For instance, the 3D structure of the two peptides constituting Plantaricin EF (PlnE and PlnF) was determined in the presence of DPC micelles. researchgate.net The results revealed that PlnE contains an N-terminal α-helix and a C-terminal α-helix-like structure, while PlnF has a long central α-helix with a distinct kink. researchgate.net Similarly, the structures of PlnJ and PlnK, which form Plantaricin JK, were solved in DPC micellar solutions, revealing an N-terminal amphiphilic α-helix for PlnJ and a central amphiphilic α-helix for PlnK. researchgate.net These detailed structural insights are critical for understanding the mechanism of action of these bacteriocins, including how they interact with each other and with the target cell membrane.
Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the intricate interactions between plantaricin peptides and bacterial cell membranes at an atomic level. These simulations provide insights into the dynamic processes of peptide binding, insertion, and pore formation, which are often difficult to capture through experimental methods alone.
Researchers have employed MD simulations to explore the behavior of various plantaricins, including this compound, Plantaricin EF, and Plantaricin S, in the presence of model lipid bilayers. scirp.orgresearchgate.netnih.gov A key focus of these simulations has been to understand the structural transitions of the peptides upon membrane interaction. For instance, this compound, which is unstructured in an aqueous environment, has been shown through simulations to spontaneously fold into an α-helical structure upon partitioning into a membrane environment. scirp.org This transition is crucial for its antimicrobial activity.
MD simulations have been instrumental in elucidating the orientation and stability of plantaricin peptides within the membrane. acs.org For two-peptide bacteriocins like Plantaricin EF and Plantaricin S, simulations have revealed that the two constituent peptides (e.g., PlnE and PlnF) often interact in an antiparallel orientation to form a stable transmembrane helix-helix structure. nih.govnih.gov The stability of this complex is often mediated by specific amino acid motifs, such as the GxxxG motif, which facilitates strong helix-helix interactions. nih.govnih.gov Atomistic MD simulations have confirmed the stability of these proposed structures and their orientation within the membrane, corroborating findings from experimental techniques like site-directed mutagenesis. acs.orgnih.gov
Furthermore, simulations can identify the specific amino acid residues that are critical for peptide-peptide and peptide-membrane interactions. For Plantaricin EF, simulations have shown that PlnE interacts with the membrane at both of its termini, whereas PlnF primarily interacts via its N-terminus. researchgate.net These detailed interaction maps help in understanding the structure-activity relationships and guide the design of more potent plantaricin variants. researchgate.net
Interactive Data Table: Key Findings from MD Simulations of this compound and Related Peptides
| Plantaricin | Key Finding | Significance |
| This compound | Spontaneous folding into an α-helix upon membrane interaction. scirp.org | The α-helical structure is essential for its ability to partition into and disrupt the bacterial membrane. scirp.org |
| Plantaricin EF | Interacts in an antiparallel manner, forming a transmembrane helix-helix structure stabilized by GxxxG motifs. acs.orgnih.gov | This specific orientation and interaction are crucial for forming a functional pore and exerting antimicrobial activity. nih.gov |
| Plantaricin S | Helical regions of the two peptides interact and align, mediated by strong attraction between conserved GxxxG/AxxxA motifs. nih.gov | Highlights the importance of these specific motifs in the synergistic action of two-peptide bacteriocins. nih.gov |
Electron Microscopy (TEM, Fe-SEM) for Cellular Morphology and Damage Assessment
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (Fe-SEM), are invaluable for visualizing the direct effects of this compound and its analogues on bacterial cell morphology and integrity. These high-resolution imaging methods provide compelling visual evidence of the cellular damage inflicted by these bacteriocins.
Transmission Electron Microscopy (TEM) allows for the observation of internal cellular structures. Studies employing TEM have demonstrated that plantaricin treatment leads to significant alterations within bacterial cells. For instance, after treatment with plantaricin Q7, Listeria monocytogenes cells exhibited a collapsed surface, damaged cell membranes, and blurred cell wall boundaries, accompanied by the leakage of intracellular contents. mdpi.com Similarly, TEM analysis of Staphylococcus aureus treated with synthetic plantaricins revealed the presence of lysis fragments surrounding the cell wall, indicating severe cellular damage. nih.govresearchgate.net In some cases, the cell membrane was observed to be completely detached, and the cell wall thickness increased. nih.gov
Field Emission Scanning Electron Microscopy (Fe-SEM) provides detailed images of the cell surface. Fe-SEM studies have shown that plantaricins can cause dramatic changes to the exterior of bacterial cells. Treatment of Escherichia coli O157:H7 with plantaricin resulted in visible damage to the cell wall and membrane, leading to cell lysis and the leakage of DNA. uobaghdad.edu.iq Other studies using SEM have observed pore formation on the cell membranes of S. aureus, leading to the release of cytoplasmic components. nih.gov The morphological changes observed through SEM, such as surface rupture and contraction, corroborate the membrane-disrupting mechanism of action of plantaricins. frontiersin.org
Together, TEM and Fe-SEM provide a comprehensive picture of the destructive impact of this compound and related bacteriocins on bacterial cells, from surface disruption to internal disorganization and lysis. researchgate.netplos.org
Interactive Data Table: Cellular Effects of Plantaricins as Observed by Electron Microscopy
| Plantaricin Variant | Target Bacterium | Electron Microscopy Technique | Observed Effects |
| Plantaricin Q7 | Listeria monocytogenes | TEM | Collapsed cell surface, damaged cell membrane, blurred cell wall, leakage of intracellular contents. mdpi.com |
| Synthetic Plantaricins (spPlnA, E&F, E&J, J&K) | Staphylococcus aureus | TEM | Presence of lysis fragments around the cell wall. nih.govresearchgate.net |
| Plantaricin | Escherichia coli O157:H7 | Fe-SEM | Damage to cell wall and membrane, cell lysis, DNA leakage. uobaghdad.edu.iq |
| Plantaricin YKX | Staphylococcus aureus | SEM | Pore formation on cell membranes, release of cytoplasmic components. nih.gov |
| Plantaricin BM-1 | Escherichia coli K12 | SEM, TEM | Surface rupture and contraction, collapse of the cell wall. frontiersin.orgplos.org |
| Plantaricin NC8 αβ | Staphylococcus epidermidis | TEM, Fe-SEM | Complete detachment of the cell membrane, leakage of intracellular content, increased cell wall thickness, bacterial lysis. nih.gov |
| Plantaricin LD1 | Micrococcus luteus, Escherichia coli | TEM, SEM | Ruptured, swollen, and elongated cells. researchgate.netresearchgate.net |
| Plantaricin IIA-1A5 | Pseudomonas aeruginosa | SEM | Destruction of cellular morphology and membrane integrity. uho.ac.id |
Raman Spectroscopy for Cell Wall and Membrane Changes
Raman spectroscopy is a non-destructive analytical technique that provides detailed molecular information about the biochemical composition of cells. nih.gov It has emerged as a powerful tool in plantaricin research for monitoring real-time changes in the cell wall and membrane of target bacteria upon exposure to these antimicrobial peptides. researchgate.net
By analyzing the Raman spectra of bacterial cells before and after treatment with plantaricins, researchers can identify specific molecular vibrations that are altered. These spectral changes serve as fingerprints for the biochemical modifications induced by the bacteriocin (B1578144). For example, in a study investigating the effect of synthetic plantaricins on Staphylococcus aureus, significant decreases were observed in the intensity of Raman peaks corresponding to various cellular components. nih.gov
These included peaks associated with:
Nucleic Acids and Proteins: Changes in bands related to the adenine (B156593) ring, cytosine, uracil, guanine, phenylalanine, and tyrosine indicated alterations in DNA, RNA, and protein structures. nih.gov
Cell Wall Components: A decrease in the peak for peptidoglycan (specifically glucosamines) suggested that the structural integrity of the cell wall was compromised. nih.gov
General Biochemicals: Variations in peaks corresponding to C-C and C-O-C stretching vibrations pointed to broader changes in the cellular molecular composition. nih.gov
The observed shifts and intensity changes in the Raman spectra provide strong evidence that plantaricins target and disrupt the bacterial cell wall and membrane, leading to a cascade of changes in other cellular macromolecules. nih.gov This technique, often coupled with multivariate analysis methods like Principal Component Analysis (PCA), allows for a sensitive and detailed assessment of the antimicrobial mechanism at a molecular level. nih.govresearchgate.net
Interactive Data Table: Raman Spectral Changes in S. aureus Treated with Synthetic Plantaricins
| Raman Peak (cm⁻¹) | Assignment | Observed Change | Implication |
| 725 | Adenine ring stretching | Decrease | Alteration of nucleic acids. nih.gov |
| 1003 | Phenylalanine | Decrease | Changes in protein structure. nih.gov |
| 1212 | Amide III | Decrease | Protein structural changes. nih.gov |
| 1380 | Peptidoglycan (glucosamines) | Decrease | Damage to the cell wall. nih.gov |
| 1450 | CH deformation | Decrease | General biochemical alteration. nih.gov |
| 1661 | Amide I | Decrease | Significant protein structural changes. nih.gov |
Genetic and Molecular Biology Approaches
Gene Cloning, Sequencing, and Operon Mapping
Genetic and molecular biology techniques have been fundamental in elucidating the genetic basis of this compound production and regulation. The process typically begins with the cloning and sequencing of the gene responsible for producing the bacteriocin.
In the case of this compound from Lactobacillus plantarum C11, a 5-kb chromosomal DNA fragment containing the structural gene, termed plnA, was successfully cloned and sequenced. nih.govasm.orgnih.gov Sequence analysis revealed that plnA encodes a 48-amino-acid precursor peptide. nih.govasm.orgresearchgate.net The mature, active this compound peptides (α and β) are derived from the C-terminal end of this precursor. nih.govasm.orgnih.gov
A significant finding from this research was the organization of the plnA gene within a larger transcriptional unit, or operon. nih.govasm.org Operon mapping demonstrated that three other open reading frames (ORFs), designated plnB, plnC, and plnD, are located downstream of plnA and are co-transcribed with it. nih.govasm.orgresearchgate.net Sequence analysis of these downstream genes revealed that their protein products share strong homology with components of two-component signal transduction systems, particularly the accessory gene regulatory (agr) system of Staphylococcus aureus. nih.govasm.orgnih.gov This discovery was crucial as it linked this compound production to a sophisticated regulatory network.
Similar approaches have been applied to other plantaricins, such as Plantaricin S, where the genes plsA and plsB, encoding the two peptides, were found to be organized in an operon with other ORFs likely involved in regulation and immunity. nih.gov This genetic architecture, where the bacteriocin structural gene is physically linked to its regulatory elements, appears to be a common theme in plantaricin systems. researchgate.net
Gene Expression Analysis (e.g., Northern Blot, Real-Time PCR)
Analyzing the expression of plantaricin-related genes provides insights into the regulation of bacteriocin production. Northern blot analysis and Real-Time PCR (qPCR) are two key techniques used for this purpose.
Northern Blot Analysis: This technique is used to detect and measure the size of specific RNA transcripts. In the study of the this compound operon in L. plantarum C11, a probe designed to be complementary to the plnA gene was used in a Northern blot experiment. nih.govasm.org The results showed that the probe hybridized to a large mRNA transcript of approximately 3.3-kb. nih.govasm.orgresearchgate.net This finding confirmed that plnA, along with the downstream regulatory genes plnB, plnC, and plnD, are transcribed as a single polycistronic mRNA molecule from a common promoter. nih.govasm.org Similarly, for Plantaricin S, Northern blotting revealed a unique transcript of about 0.7-kb, indicating that the genes plsA and plsB are co-transcribed. nih.gov This analysis also showed that the expression of this transcript is growth-phase dependent, with maximum levels detected during the early stationary phase of bacterial growth. nih.gov
Real-Time PCR (qPCR): While not explicitly detailed in the provided search results for this compound itself, qPCR is a modern, highly sensitive method for quantifying gene expression. It is often used in contemporary studies to measure the relative abundance of specific mRNA transcripts under different conditions, which can provide more precise data on the induction and regulation of plantaricin gene expression compared to Northern blotting.
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a powerful molecular biology technique that allows for the introduction of specific, targeted changes to the DNA sequence of a gene. This method is extensively used in plantaricin research to investigate the relationship between the amino acid sequence of the peptide (its structure) and its antimicrobial activity (its function). rsc.org
By systematically replacing specific amino acid residues within the plantaricin peptide and then assaying the activity of the resulting mutant peptide, researchers can identify critical residues and motifs required for its function. uio.no For example, in studies on the two-peptide bacteriocin Plantaricin EF, site-directed mutagenesis was performed to alter the GxxxG and GxxxG-like motifs present in both the PlnE and PlnF peptides. acs.orgnih.gov The results of these mutations indicated that the G₅xxxG₉ motif in PlnE and the S₂₆xxxG₃₀ motif in PlnF are crucial for the antimicrobial activity, likely because they are involved in the helix-helix interactions between the two peptides. acs.orgnih.gov
Furthermore, the substitution of aromatic amino acids like tyrosine and tryptophan has been used to probe the orientation of the peptides within the target cell membrane. nih.gov The creation of fusion polypeptides, where different parts of the plantaricin peptides are linked together, has also been employed to deduce the relative orientation (e.g., parallel or antiparallel) of the interacting peptides. acs.orgnih.gov These structure-function studies, often combined with computational methods like MD simulations, provide a detailed understanding of how plantaricins recognize and disrupt target cell membranes. nih.govnih.gov
Interactive Data Table: Examples of Site-Directed Mutagenesis in Plantaricin EF Research
| Peptide | Original Motif/Residue | Type of Mutation | Functional Consequence | Inferred Role |
| PlnE | G₅xxxG₉ | Substitution | Reduced antimicrobial activity | Involved in helix-helix interaction with PlnF. acs.orgnih.gov |
| PlnF | S₂₆xxxG₃₀ | Substitution | Reduced antimicrobial activity | Involved in helix-helix interaction with PlnE. acs.orgnih.gov |
| PlnE | Aromatic residues (Tyr, Trp) | Substitution | Altered activity | Positioning the peptide correctly at the membrane interface. nih.gov |
| PlnE/PlnF | N/A | Creation of fusion polypeptides | Varied activity depending on linkage | Determining the antiparallel orientation of the two peptides in the membrane. acs.orgnih.gov |
Proteomics for Differential Protein Expression Analysis
Proteomics has become an indispensable tool for elucidating the cellular response of target bacteria to this compound and for understanding the regulatory networks involved in its production. By analyzing changes in the entire protein complement of a cell, researchers can identify key pathways affected by the bacteriocin.
When Escherichia coli K12 is treated with a variant of plantaricin, Plantaricin BM-1, quantitative proteomics reveals significant alterations in its proteome. plos.org In one study, a total of 976 proteins were found to be differentially expressed, with 490 being up-regulated and 486 down-regulated. plos.org These proteins are primarily involved in crucial metabolic pathways, including peptidoglycan synthesis, the tricarboxylic acid (TCA) cycle, amino acid metabolism, and quorum sensing. plos.org The analysis indicated that Plantaricin BM-1 stress leads to an enhancement of peptidoglycan synthesis and the TCA cycle in E. coli K12. plos.org
Further proteomic studies on E. coli have investigated the role of specific genes in the response to Plantaricin BM-1. Deletion of the ybfA gene, for instance, resulted in 323 differentially expressed proteins, with 205 up-regulated and 118 down-regulated. frontiersin.org These changes were notably concentrated in proteins related to the outer membrane, cell motility, and integral components of the plasma membrane, suggesting that the YbfA protein plays a role in the bacterium's sensitivity to the plantaricin by affecting its cell envelope. frontiersin.orgresearchgate.net Similarly, mutations in the BasS/BasR two-component system, which is affected by ybfA deletion, also led to widespread proteomic changes, further highlighting the complex regulatory response to plantaricin-induced stress. frontiersin.org
Proteomics is also applied to understand how co-cultivation enhances plantaricin production. In co-cultures of Lactiplantibacillus plantarum with other microorganisms, differential protein expression analysis helps identify the mechanisms behind increased bacteriocin yield. For example, when L. plantarum DC400 is co-cultured with Lactobacillus sanfranciscensis DPPMA174, 58 proteins in L. sanfranciscensis show altered expression. torvergata.it Many of these proteins are involved in stress response, amino acid metabolism, and membrane transport, indicating a competitive interaction that stimulates plantaricin production. torvergata.it Co-culturing L. plantarum RX-8 with Bacillus subtilis BS-15 also triggers differential protein expression in the latter, suggesting that the inducing mechanism may be linked to pathways like flagellar assembly and peptidoglycan biosynthesis in B. subtilis. frontiersin.orgnih.gov
Table 1: Differential Protein Expression in E. coli in Response to Plantaricin
| Condition | Total Proteins Identified | Differentially Expressed Proteins | Up-regulated | Down-regulated | Key Affected Pathways | Reference |
| E. coli K12 + Plantaricin BM-1 | 2206 | 976 | 490 | 486 | Peptidoglycan synthesis, Energy metabolism, ABC transporters, Quorum sensing | plos.org |
| E. coli JW0688 (ΔybfA) + Plantaricin BM-1 | 2780 | 323 | 205 | 118 | Outer membrane proteins, Cell motility, Plasma membrane components | frontiersin.org |
Whole-Genome Sequencing for Resistance Mechanism Identification
Whole-genome sequencing (WGS) is a powerful methodology for identifying the genetic determinants of resistance to this compound. By comparing the genomes of wild-type sensitive strains with those of mutants that have developed resistance, researchers can pinpoint specific mutations, genes, or genetic loci responsible for the resistant phenotype.
One key application of WGS has been the identification of the molecular targets or receptors for plantaricins. Research on mutants with increased resistance to the two-peptide bacteriocin Plantaricin JK led to the identification of a putative receptor and its potential docking site on the target cell. nih.govjst.go.jp This approach provides fundamental insights into the bacteriocin's mode of action, revealing that its efficacy is dependent on a specific interaction with a cellular component.
WGS is also instrumental in the broader genomic analysis of plantaricin-producing bacteria, such as various Lactiplantibacillus plantarum strains. tandfonline.com These analyses confirm the presence and organization of pln gene clusters, which are responsible for plantaricin biosynthesis, transport, and immunity. scienceasia.orgmdpi.com For example, the genome of L. plantarum ZBK1-5 was shown to contain clusters for Plantaricin KJ, EF, A, and N, confirming its genetic capacity for producing these bacteriocins. scienceasia.org Analysis of the L. plantarum K25 genome revealed a pln locus with 19 genes, including those for the bacteriocin lactobin A/cerein 7B. tandfonline.com Such genomic insights are crucial for classifying the bacteriocin systems present in a given strain and for exploring their potential applications. jmb.or.kr
Production and Purification Methodologies
Efficient production and purification of this compound are critical for both research purposes and potential industrial applications. Various strategies have been developed to enhance its yield, ranging from optimizing fermentation conditions to employing advanced genetic engineering techniques.
Fermentation Optimization Strategies
The production of this compound by its natural producer, Lactiplantibacillus plantarum, is highly influenced by fermentation conditions. Optimization of these parameters can lead to a significant increase in bacteriocin yield. Key factors that are often manipulated include the composition of the growth medium, pH, and temperature.
Studies have shown that the choice of carbon and nitrogen sources is critical. For instance, modifying the standard MRS medium to contain specific sugars like maltose (B56501) and glucose, along with yeast extract and tryptone, can substantially boost production. nih.gov One optimization study found that a modified MRS medium containing 10 g/L maltose, 10 g/L glucose, 10 g/L yeast extract, and 10 g/L tryptone resulted in a 2.3-fold increase in plantaricin production by L. plantarum ZJ316. nih.gov The concentrations of other components, such as tri-ammonium citrate, Tween 80, and various salts (potassium phosphate (B84403), sodium acetate, magnesium sulfate (B86663), manganese sulfate), are also fine-tuned to maximize yield. nih.govmdpi.com
The optimal pH and temperature are also crucial. For L. plantarum ZJ316, the ideal conditions were found to be an initial pH of 6.5 and a temperature of 30°C for a 24-hour fermentation. nih.gov Another study using response surface methodology (RSM) determined the optimal temperature to be 36°C and pH 6.5 for a different L. plantarum strain. cellmolbiol.org Statistical approaches, such as fractional factorial designs, have been employed to systematically investigate the interplay of variables like temperature, salt concentration, and inoculum size, leading to significant enhancements in bacteriocin output. researchgate.net
Table 2: Optimized Conditions for Plantaricin Production
| L. plantarum Strain | Optimization Method | Key Optimized Factors | Resulting Yield Increase | Reference |
| ZJ316 | Medium composition and cultivation conditions | Carbon/Nitrogen sources, pH (6.5), Temperature (30°C) | 2.3-fold | nih.gov |
| LPCO10 | Fractional factorial design & Response Surface Methodology | Temperature (22-27°C), NaCl (2.3-2.5%), Inoculum size | 3.2 x 10⁴ times more bacteriocin/L | researchgate.net |
| 423 | Fermentation optimization | pH, Temperature, Agitation | Not specified | scienceasia.org |
| LD1 | Response Surface Methodology (Solid-State Fermentation) | Glucose (1.56%), Peptone (1.13%), Yeast extract (1.13%) | Highest activity achieved | mdpi.com |
Heterologous Expression Systems
To overcome the limitations of low yield and complex purification from natural producers, heterologous expression systems have been developed. These systems involve cloning the plantaricin-encoding genes into a host organism that can produce the peptide in higher quantities and in a purer form. Common hosts include Escherichia coli, Lactococcus lactis, and the yeast Saccharomyces cerevisiae. frontiersin.orgnih.govnih.gov
In E. coli, plantaricin genes have been expressed using fusion partners like Green Fluorescent Protein (GFP) to aid in production and purification. frontiersin.org However, this can present challenges, such as the formation of incorrect conformational isomers, as was observed for Plantaricin 423. frontiersin.org To address issues like improper disulfide bond formation, novel E. coli cell factories have been engineered, for example, by deleting genes like trxB (thioredoxin reductase) and gor (glutathione reductase). spkx.net.cn
Lactococcus lactis is another popular host, particularly using the nisin-controlled expression (NICE) system, which is food-grade. nih.gov This system has been successfully used to overproduce the two-peptide bacteriocin Plantaricin JK. nih.gov
More recently, Saccharomyces cerevisiae has emerged as a promising host. nih.gov Studies have shown that codon optimization of the plantaricin genes and the choice of secretion signal (e.g., the MFα1 signal) are critical for achieving high yields. Using this system, yields of 18.4 mg/L for Plantaricin 423 have been reported, a marked improvement over previously reported E. coli systems. nih.gov
Co-cultivation Techniques for Enhanced Production
Co-cultivation, or mixed fermentation, is an effective strategy to stimulate and enhance the production of this compound. This technique involves growing the plantaricin-producing L. plantarum strain alongside another microorganism, which acts as an environmental stimulus. nih.gov
Co-culturing with the yeast Wickerhamomyces anomalus Y-5 has also been shown to enhance plantaricin production in Lactiplantibacillus paraplantarum RX-8. nih.govresearchgate.net Transcriptomic and proteomic analyses revealed that the yeast's presence upregulates the plnABCDEF gene cluster in the producer strain, again pointing to the activation of the PlnA-mediated QS system as a key mechanism. nih.gov These studies demonstrate that selecting an appropriate co-culture partner can be a powerful and natural strategy to boost bacteriocin yields for industrial applications. nih.gov
In Vivo Model Systems (Non-Human Clinical)
To evaluate the biological effects and safety of this compound and its producing strains, non-human in vivo models, primarily mice, are employed. These models are crucial for assessing the bacteriocin's potential therapeutic applications before any consideration for human trials.
One area of investigation is the immunomodulatory effect of plantaricin-producing bacteria in disease models. For example, the administration of Lactiplantibacillus plantarum D13, a plantaricin producer, has been studied in a mouse model of dextran (B179266) sulphate sodium (DSS)-induced colitis. mdpi.com Such studies aim to determine if the strain can modulate the gut microbiota and alleviate inflammatory symptoms. mdpi.com
Acute oral toxicity studies are a fundamental part of the safety assessment. In one study, mice were administered a crude extract of Plantaricin S34 at doses up to 5000 mg/kg of body weight. smujo.id The results showed no signs of toxicity or abnormalities. Hematological and biochemical analyses of the blood were within the normal range, and histopathological examination of the intestine, liver, and kidneys revealed no damage. smujo.id Similarly, another study confirmed that a plantaricin concentration up to 5000 mg/kg body weight did not adversely affect various blood parameters or cause histopathological changes in the liver and kidneys of mice. jst.go.jp
These in vivo studies are essential for establishing a safety profile and providing preliminary evidence of efficacy, for instance, in modulating gut health or as a potential antimicrobial agent. smujo.id Future in vivo work is also anticipated to evaluate the antiviral efficacy of plantaricin-derived peptides. mdpi.com
Murine Models for Studies on Bacterial Infections or Inflammatory Responses
Murine models are crucial for in vivo evaluation of the therapeutic potential of plantaricins, providing insights into their efficacy against bacterial pathogens and their ability to modulate host inflammatory responses. These studies utilize various mouse strains and infection or inflammation models to simulate human conditions.
Research has demonstrated the effectiveness of different plantaricins in mouse models of bacterial infection. For instance, Plantaricin E and Plantaricin F have been shown to reduce inflammatory indicators in mice infected with Enteropathogenic Escherichia coli (EPEC). nih.gov Similarly, a study on BALB/c mice infected with multidrug-resistant E. coli (MDR-E. coli) found that Plantaricin Bio-LP1 could ameliorate the infection. nih.gov The treatment led to a reduction in the inflammatory response by inhibiting the overproduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-β). nih.gov Furthermore, the plantaricin helped preserve the integrity of the intestinal barrier, which is often compromised during such infections. nih.gov In a sepsis model, a this compound analog, OP4, was found to increase the effectiveness of the antibiotic erythromycin (B1671065) against E. coli and alleviate inflammation. asm.org
Murine models of intestinal inflammation, such as dextran sulfate sodium (DSS)-induced colitis, have also been employed. In one such study, the administration of a plantaricin-producing Lactiplantibacillus plantarum strain, D13, to mice with DSS-induced colitis resulted in a decreased disease activity index. mdpi.com The treatment also favorably altered the gut microbiota, increasing the population of beneficial bacteria like Allobaculum and Barnesiella. mdpi.com Another study investigated the effects of fermented milk containing Plantaricin Q7 in mice. mdpi.com The findings indicated that this preparation could stimulate an inflammatory response and alter the gut microbiota and its metabolic products. mdpi.com Specifically, it led to an increase in the production of total short-chain fatty acids (SCFAs), with a notable rise in acetic acid and a decrease in butyric acid. mdpi.com
Acute toxicity and safety studies, while not their primary focus, also utilize murine models to confirm the antimicrobial action of plantaricins in vivo. A study using ddY mice found that Plantaricin S34 was active as an antimicrobial agent without causing toxic effects, as confirmed by histopathological examination of the intestine, liver, and kidneys. smujo.idsmujo.id
Table 1: Summary of Plantaricin Studies Using Murine Models
| Plantaricin Type/Source | Murine Model | Pathogen / Condition | Key Findings | Reference(s) |
| Plantaricin Bio-LP1 | BALB/c Mice | Multidrug-Resistant E. coli (MDR-E. coli) | Reduced inflammatory response by inhibiting TNF-α, IL-6, and IL-β; preserved intestinal barrier integrity. | nih.gov |
| This compound analog (OP4) | Sepsis Mouse Model | E. coli | Enhanced the potency of erythromycin; relieved inflammation. | asm.org |
| L. plantarum D13 (Plantaricin producer) | DSS-Induced Colitis Mice | Intestinal Inflammation | Decreased Disease Activity Index (DAI); increased beneficial gut bacteria (Allobaculum, Barnesiella). | mdpi.com |
| Plantaricin EF | High-Fat Diet (HFD) Obese Mice | HFD-induced inflammation | Alleviated effects of pro-inflammatory cytokines on epithelial barrier integrity in vitro. | tandfonline.com |
| Plantaricin Q7 | Healthy Mice | Gut Microbiota Modulation | Altered gut microbiota; increased total SCFAs, specifically increasing acetic acid and decreasing butyric acid. | mdpi.com |
| Plantaricin E and F | Mice | Enteropathogenic E. coli (EPEC K1.1) | Reduced inflammatory indicators such as elevated leukocyte and hematocrit levels. | nih.gov |
| Plantaricin S34 | ddY Mice | General antimicrobial activity | Confirmed antimicrobial activity in vivo without toxic effects on the intestine, liver, or kidneys. | smujo.idsmujo.idresearchgate.net |
Application in Food Matrices for Biopreservation Studies
The application of plantaricins in food matrices is a significant area of research, driven by consumer demand for natural preservatives ("clean label") and the need for effective control of spoilage microorganisms and foodborne pathogens. mdpi.com Plantaricins, being heat-stable and produced by food-grade lactic acid bacteria, are promising candidates for biopreservation. researchgate.netmdpi.com Their efficacy has been evaluated in a variety of food products, including dairy, meat, and beverages. jst.go.jp
In the dairy sector, plantaricins have shown notable success. Plantaricin LD1 was found to inhibit the growth and biofilm formation of Staphylococcus aureus in a milk model. xiahepublishing.com Another study demonstrated that Plantaricin FB-2 could extend the shelf life of both raw and pasteurized milk by inhibiting dominant spoilage bacteria such as psychrotrophic bacteria and mesophilic bacteria. mdpi.com The application of Plantaricin PQ12 effectively inhibited the growth of Salmonella typhimurium in UHT milk, highlighting its potential to enhance the safety of dairy products. acs.org
The meat industry is another key area for plantaricin application. Plantaricins have been incorporated into active packaging films to preserve chilled meat. jst.go.jp For example, a plastic multilayer film coated with Plantaricin BM-1 and chitosan (B1678972) was developed for the preservation of chilled pork. nih.gov This active film significantly reduced the counts of Listeria monocytogenes by approximately 1.4 log10 CFU/g in meat stored at 4°C for 8 days. nih.gov It also lowered the total volatile basic nitrogen (TVB-N), an indicator of meat spoilage. nih.gov Similar results were observed when a Plantaricin BM-1-incorporated polyvinylidene chloride (PVDC) film was applied to fresh pork, which reduced aerobic bacteria counts and extended the shelf-life during cold storage. pagepressjournals.orgresearchgate.net
Beyond meat and dairy, plantaricins have been tested in other food systems. Plantaricin YKX has shown potent activity against Alicyclobacillus spp., which are heat-resistant, spore-forming bacteria known to cause spoilage in the fruit juice industry. frontiersin.org This demonstrates the potential of plantaricins to address specific challenges in beverage preservation. frontiersin.org The broad applicability of plantaricins is due to their ability to inhibit a range of foodborne pathogens and spoilage organisms, including L. monocytogenes, S. aureus, and Bacillus cereus. jst.go.jpmdpi.com
Table 2: Efficacy of Plantaricins in Food Biopreservation Studies
| Plantaricin Type | Food Matrix | Target Microorganism(s) | Key Findings / Efficacy | Reference(s) |
| Plantaricin LD1 | Milk | Staphylococcus aureus | Inhibited growth and biofilm formation; complete loss of cell viability observed. | xiahepublishing.com |
| Plantaricin FB-2 | Raw and Pasteurized Milk | Psychrotrophic bacteria, Enterobacteriaceae, S. aureus, mesophilic bacteria | Delayed deterioration and extended the shelf life of liquid milk. | mdpi.com |
| Plantaricin PQ12 | UHT Milk | Salmonella typhimurium | Effectively inhibited bacterial growth. | acs.org |
| Plantaricin BM-1 | Chilled Pork | Listeria monocytogenes, Aerobes, Anaerobes | Incorporated into active film, reduced L. monocytogenes by ~1.4 log10 CFU/g and lowered TVB-N levels. | nih.govpagepressjournals.orgresearchgate.net |
| Plantaricin UG1 | Cooked Ham | Listeria monocytogenes | Application to ham surface resulted in a 1.74 log reduction of L. monocytogenes. | pagepressjournals.org |
| Plantaricin YKX | Fruit Juice (model) | Alicyclobacillus spp. | Displayed potent activity against the spoilage-causing bacteria. | frontiersin.org |
| General Plantaricins | Marine products, Turkey meat, Dairy | Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus | Reported to be bactericidal and bacteriostatic, acting as a potential bio-preservative. | jst.go.jp |
Vii. Biotechnological Applications of Plantaricin a Non Clinical Focus
Food Biopreservation Strategies
The use of plantaricins, including Plantaricin A, as natural antimicrobial peptides is a significant area of research for food biopreservation. researchgate.net These bacteriocins offer a promising alternative to chemical preservatives, meeting consumer demand for minimally processed and safe food products. researchgate.net Plantaricins are noted for being heat-stable and effective against many foodborne pathogens and spoilage bacteria. researchgate.netmdpi.com
This compound and the plantaricin system have demonstrated significant potential in extending the shelf-life of a variety of perishable foods by inhibiting the growth of pathogenic and spoilage microorganisms. researchgate.netjst.go.jp Research has shown their effectiveness against common foodborne pathogens such as Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. jst.go.jp
In meat products, studies have shown that plantaricins can prolong the freshness of raw turkey and chilled pork. jst.go.jp For instance, the application of a plantaricin-containing film on fresh pork significantly reduced aerobic bacteria counts by approximately 1.5 log10 CFU/g after 7 days of storage at 4°C. researchgate.net Similarly, in another study on chilled meat, an active film with plantaricin BM-1 reduced L. monocytogenes counts by about 1.4 log10 CFU/g after 8 days at 4°C. nih.gov
The dairy sector also benefits from plantaricin's antimicrobial properties. It has been used as a biopreservative in milk and other dairy products. jst.go.jp In one study, Plantaricin LD1, purified from a food isolate of L. plantarum, effectively inhibited the growth and viability of S. aureus in milk, demonstrating its potential as a natural preservative for milk safety. xiahepublishing.com
For seafood, L. plantarum strains that produce plantaricin are considered promising biopreservatives for fresh fish and shellfish. ftb.com.hrjst.go.jp The ability of these bacteria to thrive at refrigeration temperatures and inhibit common aquatic food pathogens makes them ideal for this application. ftb.com.hr In the realm of produce, coating tomato fruits with plantaricin has been shown to inhibit the growth of Salmonella. jst.go.jp
Table 1: Efficacy of Plantaricin in Extending Food Shelf-Life
| Food Product | Target Microorganism | Research Finding | Reference |
|---|---|---|---|
| Chilled Pork Meat | Listeria monocytogenes | 1.4 log10 CFU/g reduction after 8 days at 4°C. | nih.gov |
| Chilled Pork Meat | Aerobic Bacteria | ~1.5 log10 CFU/g reduction after 7 days at 4°C. | researchgate.net |
| Milk | Staphylococcus aureus | Time-bound bactericidal effect observed. | xiahepublishing.com |
| Tomato | Salmonella cocktail | Growth inhibition on artificially inoculated fruit. | jst.go.jp |
| Aquatic Food | Spoilage & Pathogenic Strains | L. plantarum O1 (a plantaricin producer) showed high efficiency against common pathogens. | ftb.com.hr |
A key strategy for applying this compound in food preservation is its incorporation into antimicrobial packaging materials and edible coatings. semanticscholar.orgmdpi.com This approach localizes the antimicrobial agent on the food's surface, where microbial contamination is most likely to occur, providing sustained protection. researchgate.netsemanticscholar.org
Researchers have successfully developed active antibacterial packaging films by coating multilayer plastic films, such as those made of polyethylene (B3416737) terephthalate/polyvinylidene chloride/retort casting polypropylene (B1209903) (PPR), with plantaricins. jst.go.jpnih.gov To enhance the adhesion of the bacteriocin (B1578144) to hydrophobic plastic films, materials like chitosan (B1678972) are often used in combination. nih.gov Chitosan, which has its own antimicrobial properties, facilitates the coating process and works synergistically with the plantaricin. researchgate.netnih.gov
These active films have proven effective. For example, a plantaricin BM-1 active film significantly decreased the surface population of L. monocytogenes on chilled meat. jst.go.jpnih.gov In a study on fresh pork, a polyvinylidene chloride (PVDC) film incorporating plantaricin BM-1 extended the shelf life during cold storage by inhibiting both L. monocytogenes and general spoilage bacteria. researchgate.net Edible films containing Lactobacillus plantarum have also been developed, demonstrating antilisterial activity and offering a bioactive packaging solution. semanticscholar.org
Lactiplantibacillus plantarum strains that produce this compound are widely used as starter cultures or bioprotective cultures in the fermentation of foods such as sausages, olives, and dairy products. nih.govnih.govekb.eg In this role, the bacteria are added directly to the food matrix. nih.gov During fermentation, they produce lactic acid, which lowers the pH, as well as antimicrobial compounds like plantaricins. mdpi.comresearchgate.net This process not only contributes to the desired flavor and texture of the final product but also enhances its safety and shelf-life by controlling the growth of spoilage and pathogenic organisms. nih.govekb.eg
In fermented sausages, specific L. plantarum strains are valued for their ability to produce plantaricins, which reduce the presence of sensitive bacteria, including foodborne pathogens. nih.gov Similarly, in the production of table olives, plantaricin-producing strains like L. plantarum are used to control the fermentation process and preserve the final product. nih.gov Plantaricin S, for instance, is known to be effective against competitor bacteria and spoilage agents in olive fermentation. nih.gov In dairy products, while L. plantarum may not be a primary starter for many standard products, selected plantaricin-producing strains are used as biopreservatives in cheese to inhibit pathogens and spoilage bacteria. nih.govfoodandnutritionjournal.org
Edible Coatings and Antimicrobial Packaging Films
Biocontrol Agents in Agricultural Systems
The application of this compound and its producing organism, L. plantarum, extends to agriculture, where they are being researched as biocontrol agents to manage plant diseases. mdpi.com This approach offers a sustainable alternative to chemical pesticides. mdpi.com Studies have shown that certain L. plantarum strains can suppress plant pathogens. mdpi.com
In vitro screenings have revealed that L. plantarum strains exhibit high antagonistic activity against significant crop pathogens, including Pseudomonas syringae (implicated in kiwifruit canker) and Xanthomonas species that affect fruits like prunus and strawberry. researchgate.netmdpi.com The antimicrobial action is attributed to the production of bacteriocins like plantaricins and other inhibitory metabolites. nih.govacs.org The use of these beneficial bacteria as biocontrol agents can help protect crops from devastating diseases, representing a "One Health" approach that connects microbial health with plant, animal, and human well-being. mdpi.com
Research on Novel Antimicrobial Strategies
Beyond food and agriculture, this compound is a subject of research for developing new antimicrobial strategies, particularly those that can overcome antibiotic resistance.
A significant area of research is the synergistic effect of this compound and other plantaricins with conventional antibiotics. nih.govtandfonline.com Studies have shown that plantaricins can markedly enhance the efficacy of traditional antibiotics against pathogenic bacteria, including multidrug-resistant strains. nih.govnih.gov
The primary mechanism involves this compound's ability to permeabilize the bacterial outer membrane. asm.orgnih.gov The outer membrane of Gram-negative bacteria, for example, is a formidable barrier that prevents many hydrophobic antibiotics from reaching their intracellular targets, rendering them ineffective. asm.orgnih.gov this compound can disrupt this membrane, increasing its permeability and allowing antibiotics to enter the cell. asm.orgresearchgate.net
Research on Staphylococcus epidermidis demonstrated that combining plantaricins (PlnEF and PlnJK, whose production is induced by PlnA) with antibiotics like gentamicin, tetracycline, and vancomycin (B549263) increased the antibiotics' effectiveness by 30- to 500-fold. nih.govtandfonline.comtandfonline.com This synergistic action allows for the use of much lower concentrations of the conventional antibiotic, which could potentially reduce side effects and slow the development of resistance. asm.orgnih.gov This approach, often called combination therapy or cocktail therapy, is emerging as a promising strategy to combat difficult-to-treat infections. asm.org
**Table 2: Synergistic Effect of Plantaricins with Conventional Antibiotics against *S. epidermidis***
| Conventional Antibiotic | Effect When Combined with Plantaricins | Fold-Increase in Efficacy | Reference |
|---|---|---|---|
| Gentamicin | Significant reduction in required concentration | 30- to 500-fold | nih.gov |
| Tetracycline | Significant reduction in required concentration | 30- to 500-fold | nih.gov |
| Vancomycin | Synergistic action observed | 30- to 500-fold | nih.gov |
| Teicoplanin | Significant reduction in required concentration | 30- to 500-fold | nih.gov |
Peptide Analogs and Derivatives for Enhanced Efficacy
The inherent antimicrobial properties of this compound (PlnA) make it a compelling candidate for various biotechnological applications. However, to overcome limitations such as a narrow activity spectrum or instability, researchers have focused on designing and synthesizing peptide analogs and derivatives. These modifications aim to enhance efficacy, broaden the antimicrobial range, and improve stability, thereby increasing the peptide's utility. Strategies often involve altering the peptide's structure, charge, and hydrophobicity to improve its interaction with and disruption of microbial membranes. asm.orgnih.gov
Research into PlnA analogs has led to the development of novel peptides with significantly improved characteristics. One notable area of investigation involves modifying the peptide to increase its effectiveness against Gram-negative bacteria, which are typically more resistant due to their protective outer membrane. asm.orgnih.gov For instance, a series of PlnA1 analogs were designed by systematically altering the structure, hydrophobicity, and charge to boost their ability to permeabilize this outer membrane. asm.orgnih.gov
Among these, an analog designated as OP4 demonstrated superior penetrating ability. nih.govgenscript.com Studies revealed that OP4 not only had a higher therapeutic index and lower cytotoxicity but also effectively increased the permeability of the Escherichia coli outer membrane. asm.orgnih.gov This enhanced permeabilization allows other antimicrobial agents, such as hydrophobic antibiotics, to enter and act on the Gram-negative cell. Research showed that OP4 could heighten the potency of erythromycin (B1671065) against E. coli. asm.orgnih.govgenscript.com Furthermore, this analog was found to slow the development of antibiotic resistance when E. coli was exposed to sublethal concentrations of certain antibiotics over multiple generations. asm.orgnih.gov The mechanism is believed to involve OP4 binding to lipopolysaccharide (LPS) in the outer membrane through both electrostatic and hydrophobic interactions, thereby disrupting membrane integrity. asm.orgnih.govgenscript.com
Another fruitful avenue of research has been the modification of Plantaricin 149 (Pln149), a bacteriocin that shares its N-terminal sequence with PlnA. mdpi.com Analogs of Pln149 have been synthesized to explore how specific changes affect antimicrobial action.
N-Terminal Modifications : The addition of a 9-fluorenylmethyloxycarbonyl (Fmoc) group to the N-terminus of a Pln149 fragment created the analog Pln149-PEP20 . This modification significantly increased the peptide's activity, resulting in an optimized analog with broad-spectrum bactericidal effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. mdpi.com The minimal inhibitory concentrations (MICs) for Pln149-PEP20 ranged from 1 to 128 mg/L for Gram-positive bacteria and 16 to 512 mg/L for Gram-negative bacteria. mdpi.com The Fmoc group appears to enhance the peptide's interaction with biological membranes. mdpi.comscielo.br
C-Terminal Amidation : A synthetic, C-terminally amidated analog of Plantaricin 149, known as Pln149a , showed meaningful action against Staphylococcus aureus and Listeria monocytogenes. researchgate.net However, further studies with analogs of Pln149a that had modified N-termini resulted in peptides that retained inhibitory activity but shifted from a bactericidal to a bacteriostatic mechanism, highlighting the importance of the N-terminal region for lytic activity. scielo.brnih.gov
Truncation : Studies have also explored truncated versions of plantaricin peptides. For Pln149, it was found that even after removing the N-terminal pentapeptide, synthetic analogs preserved their activity against pathogenic bacteria. mdpi.com Similarly, when the related two-peptide bacteriocin Plantaricin NC8 was modified, truncated versions of its β-peptide (β1–22, β7–34, and β1–20) were found to retain inhibitory activity. nih.gov
These findings demonstrate that rational design and modification of the this compound structure can yield derivatives with significantly enhanced and tailored antimicrobial profiles for various non-clinical biotechnological uses.
Data Table: Selected this compound Analogs and Derivatives
| Parent Peptide | Analog/Derivative Name | Modification Details | Enhanced Efficacy / Key Findings | Citations |
| Plantaricin A1 (PlnA1) | OP4 | Altered structure, hydrophobicity, and charge. | Highest membrane penetrating ability of the series; increased potency of erythromycin against E. coli; reduced development of antibiotic resistance. | asm.org, nih.gov, genscript.com |
| Plantaricin 149 (Pln149) | Pln149-PEP20 | N-terminal addition of a 9-fluorenylmethyloxycarbonyl (Fmoc) group to a Pln149 fragment. | Broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. | mdpi.com |
| Plantaricin 149 (Pln149) | Pln149a | C-terminal amidation of the full peptide sequence. | Active against S. aureus and L. monocytogenes. | researchgate.net |
| Plantaricin 149a (Pln149a) | Four unnamed analogs | N-terminal modification with different hydrophobic groups. | Retained inhibitory activity against P. aeruginosa and S. aureus but showed a bacteriostatic (not bactericidal) mechanism. | nih.gov, scielo.br |
Viii. Future Directions and Research Challenges
Elucidating Complex Regulatory Networks in Plantaricin Biosynthesis
The production of Plantaricin A is intricately controlled by a quorum-sensing (QS) system, a sophisticated cell-to-cell communication network. nih.govmdpi.com This system allows L. plantarum to monitor its own population density and trigger the synthesis of bacteriocins when a certain threshold is reached. mdpi.comtorvergata.it The core of this network consists of the secreted peptide pheromone, this compound (PlnA) itself, a membrane-bound histidine protein kinase (HPK) that acts as a sensor, and a cytoplasmic response regulator (RR) that modulates gene expression. nih.govmdpi.comtorvergata.it
At low cell densities, PlnA is produced at a basal level. mdpi.com As the bacterial population grows, the extracellular concentration of PlnA increases. Once a critical concentration is achieved, PlnA binds to its cognate HPK, initiating a phosphorylation cascade that ultimately activates the RR. torvergata.it The phosphorylated RR then binds to specific promoter regions within the pln locus, a gene cluster responsible for plantaricin production, thereby upregulating the expression of genes involved in bacteriocin (B1578144) synthesis, transport, and immunity. nih.govtorvergata.itresearchgate.net
The pln loci in different L. plantarum strains exhibit a mosaic-like structure, with conserved regions for transport and maturation alongside variable regions for regulation and bacteriocin synthesis. nih.govtorvergata.it This genetic diversity leads to the production of various plantaricins, including the two-peptide bacteriocins plantaricin EF, JK, and NC8, all regulated by the PlnA-mediated QS system. nih.govresearchgate.net The subtle differences in the semi-conserved regulated promoters across these loci allow for fine-tuned, strain-specific regulation of bacteriocin production in terms of timing and strength. nih.gov
Further research is needed to fully unravel the complexities of these regulatory networks. Understanding how environmental cues and interactions with other microorganisms influence the PlnA-mediated QS system is a key area of investigation. For instance, co-culturing L. plantarum with other bacteria can induce plantaricin production, highlighting the role of inter-species communication in regulating bacteriocin synthesis. mdpi.comnih.gov A deeper comprehension of these intricate regulatory pathways is essential for manipulating and optimizing this compound production for various applications.
Advanced Structural Analysis of Peptide-Target Interactions
The antimicrobial activity of this compound and other plantaricins stems from their ability to interact with and disrupt the cell membranes of target bacteria. jst.go.jpmdpi.com Advanced structural analysis techniques are crucial for understanding these interactions at a molecular level.
Upon interaction with the target cell membrane, this compound is thought to undergo a conformational change, adopting an α-helical structure. torvergata.it This amphiphilic helix allows it to insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death. jst.go.jp For two-peptide bacteriocins like Plantaricin EF, which are regulated by this compound, the interaction is even more complex. These bacteriocins consist of two distinct peptides that act synergistically. nih.govnih.gov It is proposed that these peptides form transmembrane helix-helix structures, stabilized by specific motifs like GxxxG. nih.govnih.gov Mutational analyses and molecular dynamics simulations have suggested an antiparallel orientation of the two peptides, PlnE and PlnF, within the membrane. nih.govacs.org
Further research employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be instrumental in obtaining high-resolution structures of this compound and its complexes with membrane components. Such detailed structural information will provide invaluable insights into its mechanism of action and guide the rational design of more potent and specific antimicrobial peptides.
Understanding Adaptive Resistance Mechanisms at the Molecular Level
A significant hurdle in the application of any antimicrobial agent is the potential for bacteria to develop resistance. While this compound and other bacteriocins are promising alternatives to traditional antibiotics, understanding the molecular basis of resistance is critical for their long-term efficacy.
Studies have shown that bacteria can develop resistance to plantaricins. mdpi.com Whole-genome sequencing of resistant mutants has revealed mutations in genes associated with membrane metabolism, indicating that alterations in the cell membrane are a primary mechanism of resistance. mdpi.com For instance, changes in the lipid composition or surface charge of the bacterial membrane can hinder the initial binding and insertion of the bacteriocin. mdpi.com
This compound has also been shown to reduce the intrinsic resistance of Gram-negative bacteria to hydrophobic antibiotics by increasing the permeability of their outer membrane. genscript.comasm.orgresearchgate.net It achieves this by binding to lipopolysaccharide (LPS) on the outer membrane, disrupting its integrity. genscript.comasm.orgresearchgate.net Understanding how bacteria might adapt to this synergistic effect is an important area for future research. Investigating the molecular changes that confer resistance will enable the development of strategies to circumvent these mechanisms, such as using this compound in combination with other antimicrobials or designing derivatives that are less susceptible to resistance.
Enhancing Production Yields for Industrial Feasibility
For this compound to be a viable product in industries such as food preservation and agriculture, cost-effective and high-yield production methods are essential. nih.govresearchgate.netfrontiersin.org Currently, the low yield of plantaricin production is a significant bottleneck for its industrialization. researchgate.netnih.gov
Several strategies are being explored to enhance production yields. These include optimizing fermentation conditions, such as media composition and pH, and employing co-culture systems. nih.govnih.gov Co-culturing L. plantarum with certain other microorganisms, such as Wickerhamomyces anomalus or Bacillus subtilis, has been shown to significantly increase plantaricin production. nih.govresearchgate.netnih.gov This is likely due to the inducing effect of microbial interactions on the PlnA-mediated quorum-sensing system. researchgate.netnih.gov For example, co-culture of L. paraplantarum RX-8 with W. anomalus Y-5 led to the upregulation of the plnABCDEF gene cluster, which is involved in plantaricin synthesis. nih.gov
Genetic engineering and heterologous expression in other microbial hosts are also promising avenues. mdpi.com Expressing plantaricin genes in food-grade organisms that are generally recognized as safe (GRAS) could provide a scalable and safe production platform. mdpi.com However, challenges such as ensuring proper folding, post-translational modifications, and secretion of the active bacteriocin in a heterologous host need to be addressed. mdpi.com
Expanding the Range of Antimicrobial Spectrum and Applications
This compound and other plantaricins have demonstrated a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus. jst.go.jpscienceasia.orgxiahepublishing.com However, expanding their effectiveness against a wider range of microorganisms, including Gram-negative bacteria and fungi, would significantly broaden their application potential. researchgate.net
Research is focused on understanding the factors that determine the antimicrobial spectrum of plantaricins. This includes the amino acid sequence, structure, and physicochemical properties of the peptide. jst.go.jp Peptide engineering, involving the modification of the amino acid sequence, can be used to enhance activity and broaden the target range. For instance, designing analogs of this compound with altered charge and hydrophobicity has been shown to improve their ability to permeabilize the outer membrane of Gram-negative bacteria. genscript.comasm.org
The potential applications of this compound extend beyond food preservation. Its ability to inhibit biofilm formation is of great interest for medical and industrial settings where biofilms pose a significant problem. xiahepublishing.com Furthermore, its potential role in agriculture as a biocontrol agent to protect plants from diseases is also being explored. researchgate.net
Computational and In Silico Studies (e.g., Molecular Docking, ADMET Prediction for Non-Clinical Potential)
Computational and in silico methods are playing an increasingly important role in bacteriocin research, accelerating the discovery and development process. tandfonline.cominnovareacademics.ininnovareacademics.inresearchgate.net Molecular docking simulations can predict the binding affinity and interaction patterns of plantaricins with their target molecules, such as membrane proteins or lipids. tandfonline.cominnovareacademics.ininnovareacademics.inresearchgate.net This information is invaluable for understanding the mechanism of action and for designing new peptide variants with improved activity. tandfonline.com For example, docking studies have been used to investigate the interaction of plantaricins with key enzymes in cancer cells, suggesting potential anti-cancer applications. tandfonline.cominnovareacademics.ininnovareacademics.inresearchgate.net
In addition to predicting activity, computational tools are also used to assess the non-clinical potential of plantaricin-based compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can forecast the pharmacokinetic and safety profiles of these peptides, helping to identify promising candidates for further development while minimizing the need for extensive in vivo testing in the early stages. tandfonline.cominnovareacademics.ininnovareacademics.inresearchgate.net These in silico approaches provide a rapid and cost-effective way to screen large numbers of potential plantaricin derivatives and prioritize the most promising ones for experimental validation. mendeley.com
Exploration of this compound's Role in Microbial Ecology (e.g., Gut Microbiota Modulation in Animal Models)
The influence of this compound and plantaricin-producing bacteria extends to the complex ecosystems of the gut microbiota. bohrium.comcolab.wsfrontiersin.orgnih.govresearchgate.net Studies in animal models are beginning to shed light on how these bacteriocins can modulate the composition and function of the intestinal microbial community. colab.wsfrontiersin.orgnih.govresearchgate.net
Administration of L. plantarum strains capable of producing plantaricins has been shown to alter the gut microbiota in mice. colab.wsfrontiersin.orgnih.gov In a mouse model of colitis, a plantaricin-producing strain of L. plantarum was found to decrease the disease activity index and shift the gut microbiota towards a healthier composition by increasing the abundance of beneficial bacteria like Allobaculum and Barnesiella, while reducing species associated with inflammatory bowel disease. colab.wsnih.gov This suggests that plantaricins may play a role in maintaining gut homeostasis and could have therapeutic potential for gut-related disorders.
Further research is needed to understand the specific mechanisms by which this compound and other plantaricins influence the gut microbiota. This includes investigating their direct antimicrobial effects on specific gut commensals and pathogens, as well as their potential to modulate the host immune response. Animal models will continue to be a crucial tool in these investigations, providing a platform to study the complex interplay between plantaricin-producing bacteria, the gut microbiota, and host health. frontiersin.org
Q & A
Basic Research Questions
Q. What is the molecular structure of Plantaricin A, and how does it influence its antimicrobial activity?
- Methodological Answer : this compound is a two-chain bacteriocin requiring Chain B for optimal activity. Structural analysis via mass spectrometry and nuclear magnetic resonance (NMR) reveals its peptide sequence and disulfide bond arrangements, critical for stability and membrane interaction. Chain B (sequence: SVPTSVYTLGIKILWSAYKHRKTIEKSFNYGFYH) enhances binding to target bacterial membranes, as shown in studies using circular dichroism and fluorescence quenching assays . Researchers should prioritize structural characterization techniques (e.g., X-ray crystallography) to correlate specific residues with bactericidal efficacy.
Q. What experimental models are commonly used to assess the antimicrobial efficacy of this compound?
- Methodological Answer : Standard models include:
- In vitro assays : Broth microdilution to determine minimal inhibitory concentrations (MICs) against Gram-positive pathogens like Listeria monocytogenes and Staphylococcus aureus.
- Co-culture systems : Evaluating competitive inhibition in mixed microbial communities, mimicking natural niches (e.g., gut microbiota).
- Source organism validation : Testing bacteriocin production kinetics in native hosts (e.g., Lactobacillus plantarum NC8) under varying pH and temperature conditions . Researchers must standardize growth media (e.g., MRS broth) and control variables like oxygen levels to ensure reproducibility.
Q. How can researchers optimize the purification of this compound from bacterial supernatants?
- Methodological Answer : A three-step protocol is recommended:
Ammonium sulfate precipitation to concentrate crude extracts.
Cation-exchange chromatography to isolate cationic peptides.
Reverse-phase HPLC for high-purity yields.
Purity validation via SDS-PAGE and MALDI-TOF ensures functional integrity. Contaminant removal (e.g., lipoteichoic acids) is critical to avoid false positives in activity assays .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s pore-forming activity in bacterial membranes?
- Methodological Answer : Advanced techniques include:
- Fluorescence spectroscopy : Using dyes like DiSC3(5) to monitor membrane depolarization in real time.
- Molecular dynamics simulations : Modeling interactions between this compound and lipid bilayers (e.g., POPC/POPG membranes) to identify residue-specific binding motifs.
- Cryo-EM : Visualizing pore architecture at near-atomic resolution.
Contradictions in mechanistic models (e.g., barrel-stave vs. carpet-mode lysis) require comparative studies across bacterial species with differing membrane compositions .
Q. How can transcriptomic and proteomic approaches elucidate this compound’s regulatory networks in producer strains?
- Methodological Answer :
- RNA-seq : Identify bacteriocin operon expression (e.g., pln genes) under stress conditions (e.g., low pH, nutrient limitation).
- LC-MS/MS proteomics : Quantify post-translational modifications (e.g., leader peptide cleavage) critical for activation.
- Knockout mutants : Validate regulatory genes (e.g., plnI, plnR) using CRISPR-Cas8.
Discrepancies in gene expression profiles across studies may arise from strain-specific regulatory cascades, necessitating meta-analyses of publicly available omics datasets .
Q. How can researchers resolve discrepancies in reported MIC values for this compound across studies?
- Methodological Answer : Factors causing variability include:
- Growth phase : Test bacteria in mid-log phase for consistent susceptibility.
- Media composition : Use cation-adjusted Mueller-Hinton broth to minimize ion chelation effects.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare MICs across ≥3 independent replicates.
Standardized protocols (e.g., CLSI guidelines) and inter-laboratory validation are essential to harmonize data .
Q. What strategies improve the stability of this compound in complex biological environments (e.g., gastrointestinal tract)?
- Methodological Answer :
- Encapsulation : Use chitosan nanoparticles or liposomes to protect against protease degradation.
- Site-directed mutagenesis : Engineer disulfide bonds to enhance thermal stability.
- In situ activity assays : Simulate gastric fluid (pH 2.0, pepsin) and intestinal conditions (bile salts) to assess retention of bactericidal activity.
Conflicting stability data may stem from differences in encapsulation efficiency or assay endpoints (e.g., CFU reduction vs. ATP release) .
Data Presentation Guidelines
- Tables : Summarize MIC values, structural parameters, and omics data with clear headers and statistical annotations (mean ± SD, p-values).
- Figures : Use schematics to illustrate pore-formation mechanisms or operon regulation. Ensure reproducibility by depositing raw data in public repositories (e.g., NCBI GEO for omics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
